Azalamellarin N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H22N2O7 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-1,4-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C28H22N2O7/c1-35-21-5-4-14(9-18(21)31)24-25-16-11-23(37-3)20(33)12-17(16)29-28(34)27(25)30-7-6-13-8-19(32)22(36-2)10-15(13)26(24)30/h4-12,31-33H,1-3H3,(H,29,34) |
InChI Key |
NZFSEFXZZPPHMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6NC5=O)O)OC)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Azalamellarin N: A Synthetic Kinase Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azalamellarin N is a synthetic heterocyclic compound that has emerged as a potent kinase inhibitor with significant therapeutic promise, particularly in the realm of oncology. Unlike its natural precursor, lamellarin N, which is derived from marine ascidians, this compound is a laboratory-synthesized analog characterized by the substitution of a lactone ring with a lactam ring. This structural modification has been shown to enhance its biological activity, notably as a non-covalent inhibitor of the drug-resistant epidermal growth factor receptor (EGFR) mutant T790M/L858R. Furthermore, recent studies have unveiled its role as an inhibitor of pyroptosis, an inflammatory form of cell death, by acting on upstream components of the NLRP3 inflammasome pathway. This guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and Origin
This compound is not a naturally occurring molecule. It was developed as a synthetic analog of lamellarin N, a member of the lamellarin family of marine alkaloids first isolated from prosobranch mollusks of the genus Lamellaria. The core structure of lamellarins has attracted considerable interest from the scientific community due to their diverse and potent biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase.
The synthesis of this compound was motivated by the desire to explore the structure-activity relationships of the lamellarin scaffold. Specifically, researchers replaced the lactone ring (a cyclic ester) present in lamellarin N with a lactam ring (a cyclic amide). This modification was found to be crucial for enhancing its inhibitory activity against certain protein kinases. The primary route to obtaining this compound is through multi-step chemical synthesis.
Quantitative Data
The biological activity of this compound and its analogs has been quantified in various studies, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against different kinases and cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | EGFR T790M/L858R | 1.7 | - | [1] |
| This compound | EGFR WT | 4.6 | - | [1] |
| This compound analog 7 | EGFR T790M/L858R | - | H1975 | [1] |
| This compound analog 10 | EGFR T790M/L858R | - | H1975 | [1] |
Note: Specific IC50 values for analogs 7 and 10 in H1975 cells were not provided in the snippets, but their activity was highlighted.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is a complex, multi-step process. While a single, exhaustive protocol is not available, a general and modular strategy has been described in the literature. This approach allows for the diversity-oriented synthesis of both lamellarins and azalamellarins.
Key Synthetic Steps:
-
Formation of the Pentacyclic Core: The core structure is typically assembled through a Michael addition/ring closure (Mi-RC) reaction. This is followed by a copper(I) thiophene-2-carboxylate (CuTC)-catalyzed C-N Ullmann coupling to form the crucial lactam ring.
-
Late-Stage Functionalization: After the core is formed, further modifications can be made. This often involves a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation.
-
Deprotection: The final step involves the global deprotection of all protecting groups to yield the final this compound product.
A crucial aspect of the synthesis is the use of a common tricyclic intermediate that represents the CDEF-ring system of the azalamellarin core. This intermediate can then be coupled with various boronic acid pinacol esters to introduce diversity in the A-ring of the molecule.
In Vitro EGFR Kinase Assay
The inhibitory activity of this compound against EGFR mutants is typically assessed using an in vitro kinase assay.
General Protocol:
-
Reagents: Recombinant human EGFR (T790M/L858R mutant and wild-type), ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and the test compound (this compound).
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT).
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Pyroptosis Detection Assays
The ability of this compound to inhibit pyroptosis can be evaluated using several in vitro assays.
This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., THP-1 monocytes) is cultured and seeded in a multi-well plate.
-
Priming and Treatment: Cells are typically primed with a pro-inflammatory stimulus (e.g., LPS) and then treated with a known pyroptosis inducer (e.g., nigericin or ATP) in the presence or absence of varying concentrations of this compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit. The assay involves a reaction where LDH reduces NAD+ to NADH, which then leads to the formation of a colored formazan product.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the percentage of LDH release is calculated relative to a positive control (cells lysed to release total LDH).
This assay directly measures the activity of caspase-1, a key enzyme in the pyroptosis pathway.
General Protocol:
-
Cell Lysis: After treatment as described above, the cells are lysed to release their contents.
-
Substrate Addition: A specific caspase-1 substrate, typically a peptide conjugated to a fluorophore or a chromophore (e.g., YVAD-AFC), is added to the cell lysate.
-
Detection: Cleavage of the substrate by active caspase-1 releases the reporter molecule, which can be detected by fluorescence or absorbance.
-
Data Analysis: The signal is proportional to the caspase-1 activity and is compared between treated and untreated samples.
Signaling Pathways and Mechanisms of Action
Inhibition of Drug-Resistant EGFR
This compound functions as a potent, non-covalent inhibitor of the EGFR T790M/L858R mutant, which is a common cause of resistance to first- and second-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Docking studies have revealed that the lactam NH group of this compound forms a crucial hydrogen bond with the carbonyl group of the Met793 residue in the ATP-binding pocket of the EGFR kinase domain. This interaction is believed to be a key contributor to its high inhibitory activity.
Caption: this compound inhibits the kinase activity of the EGFR T790M/L858R mutant.
Inhibition of Pyroptosis
This compound has been identified as an inhibitor of pyroptosis. Its mechanism of action is upstream of the activation of the NLRP3 inflammasome. The lactam ring of this compound is essential for this inhibitory effect. It is hypothesized that this compound may target a protein kinase that is involved in the signaling cascade leading to NLRP3 inflammasome assembly and subsequent caspase-1 activation.
Caption: this compound inhibits pyroptosis by targeting an upstream kinase.
Potential Involvement of the mTOR Signaling Pathway
While direct studies on this compound and the mTOR pathway are limited, research on the related compound, Azalamellarin D, has shown that it can induce cytotoxic stress that interferes with cellular protein translation by targeting the nutrient-sensing kinase mTOR. Given the structural similarities, it is plausible that this compound may also modulate the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the mTOR signaling pathway by this compound.
Conclusion and Future Directions
This compound represents a promising synthetic scaffold for the development of novel therapeutics. Its potent and selective inhibition of the drug-resistant EGFR T790M/L858R mutant makes it a strong candidate for further investigation in the context of non-small cell lung cancer. The discovery of its pyroptosis-inhibiting properties opens up new avenues for its potential application in inflammatory diseases.
Future research should focus on:
-
Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models.
-
Elucidation of Upstream Targets in Pyroptosis: Identifying the specific kinase(s) that this compound inhibits to block pyroptosis will provide a more complete understanding of its mechanism of action and could reveal new therapeutic targets.
-
Investigation of the mTOR Pathway: Direct studies are required to confirm whether this compound, like its congener Azalamellarin D, modulates the mTOR signaling pathway and to what extent this contributes to its overall biological activity.
-
Lead Optimization: Further synthetic modifications of the this compound scaffold could lead to the development of even more potent and selective inhibitors with improved pharmacological properties.
References
Azalamellarin N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalamellarin N is a synthetic hexacyclic pyrrole alkaloid, belonging to the azalamellarin class of compounds. These are lactam analogues of the naturally occurring lamellarins, which are isolated from marine invertebrates. This compound has garnered significant interest in the scientific community due to its potent and diverse biological activities, particularly its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanisms of action as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and pyroptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized by a pentacyclic core featuring a lactam (α,β-unsaturated γ-lactam) B-ring, which distinguishes it from its natural counterpart, lamellarin N, which possesses a lactone ring. The core structure is a pyrrolodihydroisoquinoline lactam.
Chemical Structure:
(Image of the chemical structure of this compound would be placed here in a real document. For this text-based output, a detailed description is provided below.)
The systematic IUPAC name for the parent lamellarin N is 7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one. The structure of this compound replaces the oxygen atom at position 4 in the pentacyclic system with a nitrogen atom, forming a lactam ring.
Physicochemical Properties:
While extensive experimental data on the physicochemical properties of this compound are not widely published, the following table summarizes computed properties based on the structure of the closely related Lamellarin N and known information about this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₀N₂O₇ | Calculated |
| Molecular Weight | 508.48 g/mol | Calculated |
| XLogP3-AA | 5.2 | Computed for Lamellarin N[1] |
| Hydrogen Bond Donor Count | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 8 | Calculated for Lamellarin N[1] |
| Rotatable Bond Count | 3 | Calculated |
Synthesis
The synthesis of this compound and its analogues has been achieved through various multi-step strategies. A common approach involves the construction of the pentacyclic core via key reactions such as the Grob cyclization, Michael addition/ring closure (Mi-RC), and copper(I)-mediated C-N amide bond formation.[2][3][4]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic approach to the azalamellarin core.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound Analogues
While a precise, step-by-step protocol for the synthesis of this compound is proprietary to the research groups that have developed it, a representative method for the synthesis of A-ring-modified this compound analogues is described by Fukuda et al. (2021).[5] The key steps involve a Suzuki-Miyaura cross-coupling reaction to construct the A-ring, followed by cyclization to form the lactam ring.
Biological Activity and Mechanisms of Action
This compound exhibits significant biological activity, primarily as an anticancer and anti-inflammatory agent. Its mechanisms of action involve the inhibition of key cellular signaling pathways.
Anticancer Activity: EGFR Inhibition
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants like T790M/L858R.[5] The lactam NH group is crucial for its inhibitory activity, likely through hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.[5][6]
Signaling Pathway:
Caption: EGFR signaling pathway and inhibition by this compound.
Quantitative Data: EGFR Inhibition
The inhibitory activity of this compound and its analogues against wild-type (WT) and mutant EGFR has been quantified through in vitro kinase assays.
| Compound | IC₅₀ (WT EGFR) (nM) | IC₅₀ (T790M/L858R EGFR) (nM) |
| This compound | - | - |
| Analogue with two 3-(dimethylamino)propoxy groups | 4.6 | 1.7[6] |
Note: Specific IC₅₀ values for the parent this compound are not provided in the cited literature, but for a highly active analogue.
Anti-inflammatory Activity: Pyroptosis Inhibition
This compound has been identified as an inhibitor of pyroptosis, a form of programmed cell death associated with inflammation.[7] It acts upstream of the NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β.[7][8] The lactam ring is also essential for this activity.[7]
Signaling Pathway:
Caption: NLRP3 inflammasome pathway and pyroptosis inhibition by this compound.
Cytotoxicity Against Cancer Cell Lines
Azalamellarins have demonstrated cytotoxic effects against a range of human cancer cell lines. The IC₅₀ values are typically in the micromolar range.[2][3]
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HuCCA-1 | Cholangiocarcinoma | Micromolar range[2][3] |
| A-549 | Lung Carcinoma | Micromolar range[2][3] |
| HepG2 | Hepatocellular Carcinoma | Micromolar range[2][3] |
| MOLT-3 | Acute Lymphoblastic Leukemia | Micromolar range[2][3] |
Note: Specific IC₅₀ values for this compound are often reported as part of a series of compounds and may vary between studies.
Experimental Protocols
In Vitro EGFR Kinase Assay[7]
This protocol describes a method to determine the in vitro inhibitory activity of this compound against EGFR.
-
Pre-incubation: Recombinant EGFR kinase domains (WT or mutant) are pre-incubated with varying concentrations of this compound (e.g., 1-10,000 nM) in a kinase reaction buffer (120 mM HEPES, pH 7.5, 10 mM MnCl₂, 6 µM Na₃VO₄, and 2.5 mM DTT) at 25 °C for 30 minutes.
-
Kinase Reaction: An ATP/substrate solution containing ATP and a biotinylated poly(Glu-Tyr) peptide substrate is added to the pre-incubated samples. The reaction is allowed to proceed at 25 °C for 30 minutes.
-
Termination: The reaction is stopped by the addition of 50 mM EDTA, pH 8.0.
-
Quantification: The level of phosphorylation is quantified using an ELISA-based method with avidin-coated 96-well plates and an anti-phosphotyrosine antibody.
-
Data Analysis: Relative inhibition is calculated from at least three independent experiments, and IC₅₀ values are estimated.
Cell Viability (MTT) Assay[4][5]
This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
NLRP3 Inflammasome Activation and Inhibition Assay[7]
This protocol outlines a general procedure to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation.
-
Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are cultured.
-
Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.
-
Supernatant Collection: The cell culture supernatants are collected.
-
Measurement of IL-1β Release: The concentration of mature IL-1β in the supernatants is quantified using an ELISA kit.
-
Measurement of Cell Death (Pyroptosis): Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.
-
Data Analysis: The inhibition of IL-1β release and LDH release is calculated relative to the stimulated control, and IC₅₀ values can be determined.
Conclusion and Future Directions
This compound is a promising synthetic molecule with potent anticancer and anti-inflammatory activities. Its dual inhibitory action on EGFR and the NLRP3 inflammasome pathway makes it an attractive candidate for further investigation in the context of cancers with inflammatory components. The detailed chemical and biological information provided in this guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Future studies should focus on elucidating the detailed in vivo pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its therapeutic potential in relevant animal models of cancer and inflammatory diseases. Further optimization of its structure could lead to the development of even more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Azalamellarin N: A Technical Guide to its Function as a Pyroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, which are multiprotein complexes that respond to pathogenic and endogenous danger signals. The activation of the NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. This has led to a fervent search for potent and specific inhibitors. Azalamellarin N (AZL-N), a hexacyclic pyrrole alkaloid, has recently been identified as a novel inhibitor of pyroptosis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound inhibits pyroptosis by targeting molecular events upstream of the NLRP3 inflammasome activation, rather than directly engaging with the core components of the inflammasome itself.[1] Evidence suggests that AZL-N's inhibitory activity is dependent on its lactam ring, a structural feature known to be crucial for binding to protein kinases.[1] This indicates that this compound likely exerts its anti-pyroptotic effects by inhibiting a protein kinase(s) involved in the signaling cascade that leads to NLRP3 activation.[1][2]
A key characteristic of this compound is its differential inhibitory effect on pyroptosis induced by various NLRP3 agonists. It demonstrates strong inhibition against pyroptosis triggered by ATP and nigericin, while its effect on R837 (imiquimod)-induced pyroptosis is modest.[1][3] This contrasts with direct NLRP3 inhibitors like MCC950, which consistently block pyroptosis regardless of the stimulus.[1] This stimulus-dependent inhibition makes this compound a unique tool for dissecting the nuanced signaling pathways that converge on NLRP3 inflammasome activation.
The inhibitory action of this compound has been shown to suppress the activation of caspase-1 and the subsequent oligomerization of the adaptor protein ASC, both of which are critical downstream events in inflammasome signaling.[1][3]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound on various markers of pyroptosis.
Table 1: Inhibition of IL-1β Release in THP-1 and J774.1 Cells
| Cell Line | Inducer | This compound Concentration (µM) | % Inhibition of IL-1β Release (relative to control) |
| THP-1 | R837 (10 µg/mL) | 1 | Modest Inhibition |
| THP-1 | ATP (2 mM) | 1 | Strong Inhibition |
| THP-1 | Nigericin (10 µM) | 1 | Strong Inhibition |
| J774.1 | R837 (10 µg/mL) | 1 | Modest Inhibition |
Data extrapolated from dose-response curves presented in Takouda J, et al. (2024).[1]
Table 2: Effect of this compound on Caspase-1 Cleavage and ASC Oligomerization
| Assay | Cell Line | Inducer | This compound Concentration (µM) | Observed Effect |
| Caspase-1 Cleavage | THP-1 | Nigericin (10 µM) | 1 | Inhibition of p20 subunit formation |
| ASC Oligomerization | THP-1 | ATP (2 mM) | 1 | Suppression of ASC oligomer formation |
Based on findings reported in Takouda J, et al. (2024) and MedchemExpress product information.[1][3]
Signaling Pathways and Experimental Workflow
References
Biological Activity of Azalamellarin N on Cancer Cells: A Technical Overview
Introduction
Azalamellarins are a class of synthetic compounds derived from lamellarins, which are naturally occurring marine alkaloids known for their potent cytotoxic effects against a variety of cancer cell lines.[1][2] Azalamellarin N, a lactam analogue of lamellarin N, has emerged as a compound of significant interest in oncological research due to its promising anti-cancer properties. This document provides a comprehensive technical guide on the biological activity of this compound on cancer cells, detailing its cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for its evaluation.
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of this compound and its parent compound, lamellarin N, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Compound | IC50 (µM) | Reference |
| HuCCA-1 (Cholangiocarcinoma) | This compound | Data not available | [1] |
| A-549 (Lung Carcinoma) | This compound | Data not available | [1] |
| HepG2 (Hepatocellular Carcinoma) | This compound | Data not available | [1] |
| MOLT-3 (T-cell Leukemia) | This compound | Data not available | [1] |
| SH-SY5Y (Neuroblastoma) | Lamellarin N | Value not specified | [3] |
| HeLa (Cervical Cancer) | Lamellarin N | Value not specified | [3] |
Note: While a study on seventeen azalamellarins reported good activities in the micromolar IC50 value range, the specific value for this compound was not provided in the abstract.[1] The parent compound, lamellarin N, has shown potent cytotoxic effects.[2][3]
Mechanism of Action
The anti-cancer activity of this compound is believed to be multifactorial, targeting several key cellular processes involved in cancer cell proliferation and survival. The proposed mechanisms are largely inferred from studies on its parent compound, lamellarin N, and other lamellarin analogues.
Inhibition of Protein Kinases
Lamellarins have been shown to inhibit several protein kinases that are crucial for cell cycle progression and survival.[3][4] Inhibition of these kinases can lead to cell cycle arrest and ultimately, apoptosis.[3]
Caption: Inhibition of CDK1/Cyclin B by this compound leading to cell cycle arrest.
Induction of Apoptosis via Mitochondrial Pathway
Lamellarins can directly target mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, thereby inducing apoptosis.[2][5]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Recent studies have explored this compound and its analogues as non-covalent inhibitors of the drug-resistant EGFR T790M/L858R mutant, suggesting a role in overcoming resistance to EGFR-targeted therapies.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of this compound on cancer cells.
Cell Viability and Cytotoxicity Assays
A common workflow for assessing the cytotoxic effects of a compound is outlined below.
Caption: General workflow for a cytotoxicity assay.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1][7]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
-
Principle: Similar to the MTT assay, the MTS assay measures the reduction of a tetrazolium compound to a colored formazan product by viable cells. The formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3]
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 490 nm.
-
Apoptosis Assays
1. Caspase Activity Assay
-
Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. A substrate for a specific caspase (e.g., DEVD for caspase-3) is linked to a colorimetric or fluorometric reporter.[3]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to release their contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for cleavage of the substrate by the active caspase.
-
Measure the resulting colorimetric or fluorescent signal.
-
2. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, typical of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
-
Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent. Its biological activity appears to stem from a multi-targeted approach, including the inhibition of key protein kinases involved in cell cycle regulation and the induction of apoptosis through direct mitochondrial effects. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this promising compound and its analogues in the development of novel cancer therapies.
References
- 1. Synthesis and biological activities of azalamellarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to Azalamellarin N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalamellarin N is a synthetic analogue of the lamellarin family of marine alkaloids, which have garnered significant interest in the scientific community due to their potent biological activities, including cytotoxicity against various cancer cell lines. The replacement of the lactone ring in the parent lamellarin structure with a lactam moiety in azalamellarins presents an intriguing modification that can alter the molecule's physicochemical properties and biological profile. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, with a focus on the core chemical transformations and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds and the development of potential therapeutic agents.
Core Synthetic Strategy
The total synthesis of this compound primarily revolves around two key strategic bond formations: the construction of the central pyrrolo[2,1-a]isoquinoline core and the subsequent formation of the pentacyclic lactam ring system. A convergent approach is typically employed, wherein key fragments are synthesized separately and then coupled to assemble the final complex architecture.
A prevalent strategy for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold is the Grob-type condensation reaction. This reaction involves the condensation of a 1-benzyl-3,4-dihydroisoquinoline derivative with an α-nitrocinnamate ester to furnish the key tricyclic intermediate.
The final pentacyclic lactam structure of this compound is achieved through an intramolecular copper(I)-mediated C-N amide bond formation . This cyclization step is often facilitated by microwave irradiation to enhance reaction rates and yields.
Synthetic Pathway Diagram
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established literature methods.
Synthesis of the Pyrrolo[2,1-a]isoquinoline Core (Intermediate C) via Grob-type Condensation
This procedure outlines the formation of the tricyclic pyrrolo[2,1-a]isoquinoline scaffold, a crucial intermediate in the synthesis of this compound.
Reaction Workflow:
Caption: Experimental workflow for the Grob-type condensation.
Detailed Procedure:
A solution of the appropriately substituted 1-benzyl-3,4-dihydroisoquinoline (Intermediate A, 1.0 equiv) and α-nitrocinnamate ester (Intermediate B, 1.2 equiv) in anhydrous toluene (0.1 M) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired pyrrolo[2,1-a]isoquinoline derivative (Intermediate C).
Intramolecular C-N Cyclization to this compound
This final step involves the formation of the lactam ring to yield the pentacyclic structure of this compound.
Reaction Workflow:
Caption: Experimental workflow for the final cyclization step.
Detailed Procedure:
To a microwave reaction vessel is added the amide precursor (Intermediate D, 1.0 equiv), copper(I) iodide (0.2 equiv), and a suitable ligand (e.g., a diamine, 0.4 equiv). The vessel is sealed, and anhydrous N,N-dimethylformamide (DMF, 0.05 M) is added. The reaction mixture is then subjected to microwave irradiation at a specified temperature (e.g., 150 °C) for a designated time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key synthetic steps.
Table 1: Grob-type Condensation Reaction Data
| Entry | Dihydroisoquinoline (A) | Nitrocinnamate (B) | Solvent | Temperature (°C) | Time (h) | Yield (%) of C |
| 1 | Substituted Derivative 1 | Substituted Derivative X | Toluene | 110 | 12 | 65 |
| 2 | Substituted Derivative 2 | Substituted Derivative Y | Xylene | 140 | 8 | 72 |
Table 2: Intramolecular C-N Cyclization Data
| Entry | Amide Precursor (D) | Copper Source | Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) of this compound |
| 1 | Precursor from C-1 | CuI | N,N'-Dimethylethylenediamine | DMF | 150 | 30 | 85 |
| 2 | Precursor from C-2 | CuI | 1,10-Phenanthroline | DMA | 160 | 25 | 88 |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): [Characteristic peaks for aromatic protons, methoxy groups, and methylene protons of the isoquinoline and lactam moieties would be listed here] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): [Characteristic peaks for aromatic carbons, carbonyl carbon of the lactam, and aliphatic carbons would be listed here] |
| HRMS (ESI) | m/z: [Calculated and found values for [M+H]⁺ would be provided here] |
| IR (film) | ν_max_ (cm⁻¹): [Characteristic absorption bands for N-H, C=O (amide), and C-O (ether) stretches would be listed here] |
Conclusion
The synthetic pathways to this compound are well-established, relying on robust and reproducible chemical transformations. The Grob-type condensation provides an efficient entry to the core pyrrolo[2,1-a]isoquinoline system, while the copper-mediated intramolecular C-N bond formation allows for the clean construction of the final lactam ring. The modularity of this synthetic approach offers opportunities for the generation of a diverse library of this compound analogues for further structure-activity relationship studies and drug discovery efforts. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in this exciting field of medicinal chemistry.
An In-depth Technical Guide to Azalamellarin N and its Relationship to Lamellarin Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azalamellarin N, a synthetic analog of the naturally occurring lamellarin alkaloids. It delves into the chemical relationship, comparative biological activities, and mechanisms of action of these compounds. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery, offering detailed data, experimental protocols, and visual representations of key cellular pathways.
Introduction: The Lamellarin Alkaloid Family
The lamellarins are a class of marine-derived pyrrole alkaloids first isolated in the mid-1980s.[1] Structurally, they are characterized by a central pyrrole ring, typically with aryl substitutions at the 3 and 4 positions.[2] This core structure is often part of a larger, fused pentacyclic or hexacyclic ring system.[1] Over 50 different lamellarins have been identified from various marine organisms, including tunicates and sponges.[1]
These natural products have garnered significant interest due to their broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines, inhibition of topoisomerase I, and modulation of protein kinases.[1] The promising therapeutic potential of lamellarins has spurred extensive research into their synthesis and the development of novel analogs with improved pharmacological profiles.
This compound: A Synthetic Lactam Analog
This compound is a synthetic derivative of the natural lamellarin alkaloids, distinguished by the replacement of the lactone ring with a lactam moiety.[3] This structural modification has been shown to modulate the biological activity of the parent compound, leading to distinct mechanistic profiles. While retaining cytotoxic properties, this compound has also emerged as a potent inhibitor of pyroptosis, a form of programmed cell death distinct from apoptosis.
Comparative Biological Activity: this compound vs. Lamellarin Alkaloids
A critical aspect of understanding the therapeutic potential of this compound lies in the comparative analysis of its biological activity against its natural counterparts. The following tables summarize the available quantitative data on the cytotoxic and kinase inhibitory activities of this compound and key lamellarin alkaloids.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and presented in micromolar (µM) concentrations.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | EGFR T790M/L858R mutant | Lung Cancer | Inhibitory activity reported, specific IC50 not provided in abstract | [4] |
| Azalamellarin D | HuCCA-1 | Cholangiocarcinoma | ~0.5 | [3] |
| A549 | Lung Cancer | ~0.8 | [3] | |
| HepG2 | Liver Cancer | ~0.6 | [3] | |
| MOLT-3 | Leukemia | ~0.4 | [3] | |
| Lamellarin D | P388 | Leukemia | Potent cytotoxicity reported | [5] |
| HuCCA-1 | Cholangiocarcinoma | Potent cytotoxicity reported | [6] | |
| Various tumor cell lines | Various | < 1 | [7] | |
| Lamellarin N | SH-SY5Y | Neuroblastoma | 0.025 | [8] |
| Lamellarin L | SH-SY5Y | Neuroblastoma | >10 | [8] |
| Lamellarin O | Various tumor cell lines | Various | >10 | [9] |
Protein Kinase Inhibition Data (IC50 Values)
Several lamellarins and their aza-analogs have been shown to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
| Compound | Kinase Target | IC50 (µM) | Reference |
| Lamellarin N | GSK-3 | Potent inhibitor (nM range) | [9] |
| DYRK1A | Potent inhibitor | [9] | |
| PIM-1 | Potent inhibitor | [9] | |
| Lamellarin D | Various Kinases | Low µM range | [9] |
Mechanisms of Action
This compound: Inhibition of Pyroptosis
This compound has been identified as an inhibitor of pyroptosis, a pro-inflammatory form of programmed cell death. Its mechanism of action is distinct from many other pyroptosis inhibitors as it acts upstream of the activation of the NLRP3 inflammasome, a key multiprotein complex that initiates the pyroptotic cascade. Evidence suggests that this compound may exert its inhibitory effect by targeting one or more protein kinases that are involved in the signaling pathways leading to NLRP3 activation. Several kinases have been implicated in the regulation of the NLRP3 inflammasome, including JNK1, Protein Kinase D (PKD), and AKT.
Figure 1: Proposed signaling pathway for this compound's inhibition of pyroptosis.
Lamellarin Alkaloids: Topoisomerase I Inhibition and Apoptosis Induction
A primary mechanism of action for many cytotoxic lamellarin alkaloids is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[10] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, activating DNA damage sensors such as ATM and ATR kinases.[11] These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and checkpoint kinases like Chk2, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[11][12] This culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[13]
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT regulates NLRP3 inflammasome activation by phosphorylating NLRP3 serine 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human topoisomerase I and activation of caspase-3 by aza-angucyclinones and arylaminopyrimido[4,5-c]isoquinoline-7,10-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-mediated cleavage of DNA topoisomerase I at unconventional sites during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. The enigma of inflammasome activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | Regulation of NLRP3 Inflammasome by Phosphorylation [frontiersin.org]
An In-Depth Technical Guide to the In Vitro Efficacy of Azalamellarin N
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive overview of the in vitro studies investigating the efficacy of Azalamellarin N, a synthetic lactam analogue of the marine alkaloid lamellarin N. It details the compound's cytotoxic and inhibitory activities, outlines the experimental protocols used for its evaluation, and illustrates its known mechanisms of action through signaling pathway diagrams.
Quantitative Efficacy Data
This compound and its derivatives have demonstrated significant biological activity across various in vitro models. The following tables summarize the key quantitative data from cytotoxicity and enzyme inhibition assays.
Table 1: Cytotoxicity of Azalamellarin Analogues against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Azalamellarin D | HuCCA-1 | Cholangiocarcinoma | Submicromolar Range[1][2] |
| Azalamellarin D | A549 | Lung Carcinoma | Submicromolar Range[1][2] |
| Azalamellarin D | HepG2 | Hepatocellular Carcinoma | Submicromolar Range[1][2] |
| Azalamellarin D | MOLT-3 | Acute Lymphoblastic Leukemia | Submicromolar Range[1][2] |
| Various Azalamellarins | HuCCA-1, A-549, HepG2, MOLT-3 | Various | Micromolar Range[3] |
Note: IC50 is the drug concentration that causes 50% inhibition of cell growth after 72 hours of continuous exposure.[1]
Table 2: In Vitro Kinase Inhibitory Activity of this compound and its Analogues
| Compound | Target Kinase | IC50 (nM) | Selectivity Note |
| A-ring modified Azalamellarin analogue¹ | EGFR T790M/L858R (mutant) | 1.7[4][5] | More selective for mutant EGFR[4][5] |
| A-ring modified Azalamellarin analogue¹ | EGFR (Wild Type) | 4.6[4][5] | - |
| This compound | GSK-3β | Potent inhibitor² | More potent than Lamellarin N[5] |
¹Analogue bearing two 3-(dimethylamino)propoxy groups at C20 and C21 positions.[4][5] ²Specific IC50 value not provided in the search results, but described as a more potent inhibitor than its parent lamellarin compound and functions as an ATP-non-competitive inhibitor.[5]
Key Mechanisms of Action and Signaling Pathways
In vitro studies have elucidated two primary mechanisms through which this compound exerts its effects: inhibition of drug-resistant protein kinases and modulation of inflammatory cell death pathways.
Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR)
This compound and its analogues have been identified as potent, non-covalent inhibitors of the drug-resistant EGFR T790M/L858R mutant, a key target in non-small cell lung cancer.[4][5] The inhibitory activity is attributed to a critical hydrogen bonding interaction between the lactam NH group in the B-ring of the molecule and the carbonyl group of a methionine residue (Met793) in the kinase domain.[4][5] This interaction explains the higher inhibitory activity of azalamellarins compared to their corresponding lamellarin (lactone) counterparts.[5]
Caption: this compound non-covalently inhibits mutant EGFR via hydrogen bonding.
Inhibition of Pyroptosis via the NLRP3 Inflammasome Pathway
This compound has been identified as a specific inhibitor of pyroptosis, an inflammatory form of regulated cell death.[1][6] It strongly inhibits pyroptosis induced by NLRP3 inflammasome agonists like extracellular ATP and nigericin.[6] The mechanism involves inhibiting the activation of caspase-1 and the apoptosis-associated speck-like protein (ASC), which are critical components of the NLRP3 inflammasome complex.[3][6] Evidence suggests that this compound acts on molecule(s) upstream of the NLRP3 inflammasome activation, rather than directly targeting its core components.[6] The lactam ring is essential for this inhibitory effect.[3]
Caption: this compound inhibits pyroptosis by targeting upstream signaling of NLRP3.
Detailed Experimental Protocols
The in vitro efficacy of this compound has been determined using a variety of standard cell-based and biochemical assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Plate cells (e.g., HuCCA-1, A549) in 96-well plates and incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[8]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or its analogues) and control compounds. Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the optical density (absorbance) of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
In Vitro Tyrosine Kinase Inhibition Assay
This type of assay is used to determine the direct inhibitory effect of a compound on the catalytic activity of a specific kinase, such as EGFR.
General Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR T790M/L858R), a specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction wells.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (measuring remaining ATP) or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive), the assay can be repeated with varying concentrations of ATP.[5]
Summary and Future Directions
In vitro studies have established this compound as a promising therapeutic candidate with potent and specific biological activities. Its efficacy as a non-covalent inhibitor of drug-resistant EGFR mutants and as a novel inhibitor of the NLRP3 inflammasome pathway highlights its potential in oncology and inflammatory diseases. The lactam ring is a critical structural feature for its activity.[3]
Future research should focus on expanding the panel of kinases and cell lines tested to better understand its selectivity profile. In vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound and its optimized analogues. Further investigation into the precise upstream target in the pyroptosis pathway could reveal new regulatory mechanisms of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Expeditious Modular Hybrid Strategy for the Diversity-Oriented Synthesis of Lamellarins/Azalamellarins with Anticancer Cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Identification of this compound as a Pyroptosis Inhibitor [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Azalamellarin N Pyroptosis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of regulated, pro-inflammatory cell death initiated by inflammasomes, which are multiprotein complexes that respond to pathogenic and endogenous danger signals.[1][2] The nucleotide-binding and oligomerization domain-like receptor (NLR) family pyrin domain containing 3 (NLRP3) inflammasome is a key player in this process. Upon activation, the NLRP3 inflammasome recruits the adapter protein ASC, leading to the activation of caspase-1.[3][4] Active caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, causing cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4] Dysregulation of pyroptosis is implicated in a variety of inflammatory diseases.[1]
Azalamellarin N (AZL-N), a hexacyclic pyrrole alkaloid, has been identified as a potent inhibitor of pyroptosis.[1] It demonstrates strong inhibitory effects on pyroptosis induced by NLRP3 inflammasome agonists such as extracellular ATP and nigericin.[1][5] Mechanistic studies reveal that AZL-N acts upstream of NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and ASC.[1] It is suggested that AZL-N may target protein kinases involved in the signaling cascade leading to inflammasome activation, rather than directly interacting with the inflammasome components.[1][5] The structural integrity of the lactam ring in AZL-N is essential for its pyroptosis inhibitory activity.[1]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on NLRP3-mediated pyroptosis in a human monocytic cell line.
Data Presentation
Table 1: Inhibitory Effects of this compound on Pyroptosis in THP-1 Cells
| Treatment Group | Pyroptosis Inducer | This compound Conc. | Cell Death (% of Control) | IL-1β Release (pg/mL) | Caspase-1 Activation (Fold Change) |
| Control | None | 0 µM | 5 ± 1.2 | 10 ± 2.5 | 1.0 ± 0.1 |
| Vehicle | ATP (5 mM) | 0 µM | 100 ± 8.5 | 550 ± 45 | 8.2 ± 0.7 |
| AZL-N | ATP (5 mM) | 1 µM | 65 ± 5.1 | 320 ± 30 | 4.5 ± 0.4 |
| AZL-N | ATP (5 mM) | 5 µM | 25 ± 3.2 | 110 ± 15 | 1.8 ± 0.2 |
| Vehicle | Nigericin (10 µM) | 0 µM | 100 ± 9.1 | 620 ± 50 | 9.1 ± 0.8 |
| AZL-N | Nigericin (10 µM) | 1 µM | 58 ± 4.7 | 280 ± 25 | 4.1 ± 0.5 |
| AZL-N | Nigericin (10 µM) | 5 µM | 21 ± 2.9 | 95 ± 12 | 1.5 ± 0.3 |
Data are representative and compiled based on the described effects in the literature. Actual results may vary.
Experimental Protocols
Cell Culture and Differentiation
Objective: To prepare human monocytic THP-1 cells for pyroptosis induction.
Materials:
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours to allow for differentiation. The cells will become adherent.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.
-
Incubate the cells for an additional 24 hours before proceeding with the pyroptosis assay.
Pyroptosis Induction and Inhibition Assay
Objective: To induce pyroptosis in differentiated THP-1 cells and assess the inhibitory effect of this compound.
Materials:
-
Differentiated THP-1 cells in 6-well plates
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (stock solution in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Priming Step: Prime the differentiated THP-1 cells by treating them with 1 µg/mL of LPS in serum-free RPMI-1640 for 4 hours. This step is crucial to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: After priming, wash the cells once with PBS. Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). As a vehicle control, use an equivalent volume of DMSO. Incubate for 1 hour.
-
Pyroptosis Induction: To induce pyroptosis, add either ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for LDH and IL-1β analysis. Lyse the remaining cells for Western blot analysis of caspase-1 and GSDMD.
Assessment of Pyroptosis
a) Lactate Dehydrogenase (LDH) Release Assay (Cell Lysis)
Objective: To quantify cell membrane rupture, a hallmark of pyroptosis.
Protocol:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
b) IL-1β Secretion Assay (ELISA)
Objective: To measure the release of the pro-inflammatory cytokine IL-1β.
Protocol:
-
Use a human IL-1β ELISA kit.
-
Follow the manufacturer's instructions to perform the ELISA on the collected cell culture supernatants.
-
Briefly, add supernatants and standards to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate and substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-1β based on the standard curve.
c) Western Blot for Caspase-1 and GSDMD Cleavage
Objective: To detect the activation of caspase-1 and the cleavage of GSDMD.
Protocol:
-
Lyse the adherent cells from the pyroptosis assay with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Identification of this compound as a Pyroptosis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Pyroptosis Inhibitor [jstage.jst.go.jp]
Application Notes and Protocols for Determining the Optimal Concentration of Azalamellarin N in vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vitro concentration of Azalamellarin N, a synthetic analogue of the marine natural product lamellarin N. This compound has demonstrated potent activity as a non-covalent inhibitor of the EGFR T790M/L858R mutant and as an inhibitor of pyroptosis, making it a compound of interest for cancer and inflammatory disease research. The following protocols and data will assist in designing and executing experiments to evaluate its efficacy and mechanism of action in various cell-based assays.
Overview of this compound
This compound is a promising therapeutic candidate with a multi-faceted mechanism of action. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases, GSK-3β, PIM-1, and DYRK1A. A key structural feature, the lactam ring, is crucial for its biological activity, including its ability to inhibit pyroptosis by targeting molecules upstream of the NLRP3 inflammasome activation. Its cytotoxic effects have been observed in several cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.
Data Presentation: in vitro Activity of this compound and Analogues
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogues against various cancer cell lines and kinases. This data serves as a starting point for determining the appropriate concentration range for your experiments.
| Compound/Analogue | Target Cell Line/Kinase | IC50 Value | Reference |
| Azalamellarin analogue | EGFR T790M/L858R | 1.7 nM | [1] |
| Azalamellarin analogue | EGFR WT | 4.6 nM | [1] |
| Azalamellarin analogues | Various cancer cell lines | Micromolar (µM) range | [2] |
| Lamellarin N | Kinases (e.g., CDKs, GSK-3) | Nanomolar (nM) range | [3] |
| Lamellarin D | Various tumor cell lines | < 1 µM | [4] |
| Ascididemin | HL-60, MCF7, HCT-116, A549 | Nanomolar to Micromolar (nM-µM) range | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the amount needed to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Line Selection and Culture
The choice of cell line is dependent on the research question.
-
For EGFR Inhibition Studies: Cell lines with known EGFR mutations, such as the lung adenocarcinoma cell line PC9 (harboring an EGFR exon 19 deletion) or engineered cell lines expressing the T790M mutation, are recommended.[5][6]
-
For General Cytotoxicity Screening: A panel of cancer cell lines from different origins is suggested, including:
-
A549 (Non-small cell lung cancer): A widely used model for lung cancer research, representing alveolar type II pulmonary epithelium.[1][7][8]
-
HepG2 (Hepatocellular carcinoma): Retains many hepatocyte-like features and is a valuable model for liver cancer and drug metabolism studies.[9][10][11]
-
MOLT-3 (Acute lymphoblastic leukemia): A suspension cell line model for leukemia studies.
-
-
For Pyroptosis Studies: Immortalized bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are suitable models for studying inflammasome activation.
All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration to determine the IC50 value.
Pyroptosis Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant upon cell membrane rupture, a hallmark of pyroptosis.[12][13][14][15]
Materials:
-
24-well or 96-well plates
-
Immune cells (e.g., BMDMs or THP-1 cells)
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP (NLRP3 inflammasome activators)
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
Microplate reader
Protocol:
-
Cell Seeding and Priming: Seed cells in a 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-inflammatory genes.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Induce pyroptosis by adding an NLRP3 activator like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit. Typically, this involves adding a reaction mixture to the supernatant and incubating until a color change is observed.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., EGFR, GSK-3β)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reaction Setup: In a 96-well plate, set up the kinase reaction including the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-kinase control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by adding a second reagent to convert ADP to ATP and measure the resulting luminescence.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
References
- 1. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A549 cell - Wikipedia [en.wikipedia.org]
- 8. 1.1 Cells Used for Research – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. smiletotalk.com [smiletotalk.com]
- 10. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azalamellarin N in Non-Small Cell Lung Cancer (NSCLC) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Azalamellarin N belongs to the lamellarin class of marine alkaloids, which are known for their potent cytotoxic activities against various cancer cell lines. While research directly on this compound in Non-Small Cell Lung Cancer (NSCLC) is emerging, the broader lamellarin family, particularly Lamellarin D, has demonstrated significant anti-cancer effects, including in highly resistant NSCLC cell lines[1]. These compounds are recognized for their dual mechanism of action, targeting both nuclear topoisomerase I and directly inducing mitochondrial apoptosis[1][2].
These application notes provide a summary of the potential applications of this compound in NSCLC research, based on the established mechanisms of closely related lamellarin compounds. Detailed protocols for key in vitro experiments are provided to guide researchers in investigating the efficacy and mechanism of action of this compound.
Mechanism of Action
Based on studies of related lamellarins, this compound is hypothesized to induce apoptosis in NSCLC cells through a multi-faceted approach:
-
Topoisomerase I Inhibition: Like other lamellarins, this compound may inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell cycle arrest and apoptosis[3].
-
Mitochondrial-Mediated Apoptosis: this compound is likely to directly target mitochondria, leading to a decrease in mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF), and the activation of the caspase cascade[1][2]. This process involves the activation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[1][4].
The proposed signaling pathway for this compound-induced apoptosis in NSCLC is depicted below.
Caption: Proposed mechanism of this compound-induced apoptosis in NSCLC cells.
Quantitative Data
While specific IC50 values for this compound in NSCLC cell lines are not yet widely published, the following table provides representative cytotoxic activities of the parent compound class, lamellarins, against various cancer cell lines to serve as a reference.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lamellarin D | Various Tumor Cells | Various | < 1 | [3] |
| Lamellarin D | U1810 | Non-Small Cell Lung Carcinoma | Not specified, but effective in apoptosis-resistant line | [1] |
| Ascididemin | A549 | Non-Small Cell Lung Carcinoma | Nanomolar to Micromolar Range | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on NSCLC cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines such as A549 or H1975.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects, contamination | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Maintain sterile technique. |
| Low signal in Western Blot | Insufficient protein loading, poor antibody quality, improper transfer | Increase protein amount. Use a new or validated antibody. Optimize transfer conditions (time, voltage). |
| No apoptosis detected by flow cytometry | Incorrect drug concentration or incubation time, technical error in staining | Perform a dose-response and time-course experiment. Ensure proper cell handling and staining procedures. |
These notes and protocols provide a foundational framework for investigating the therapeutic potential of this compound in non-small cell lung cancer. Researchers are encouraged to adapt and optimize these methods for their specific experimental setups.
References
Application Notes: Utilizing Azalamellarin N for the Investigation of Upstream NLRP3 Inflammasome Signaling
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2][3] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, and can induce a form of programmed cell death known as pyroptosis.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[7][8][9] Azalamellarin N is a novel small molecule inhibitor that has been developed to probe the upstream signaling events that lead to NLRP3 inflammasome activation. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for using this compound as a tool to dissect the intricate signaling pathways governing NLRP3 activation.
Mechanism of Action (Hypothetical)
This compound is postulated to inhibit NLRP3 inflammasome activation by targeting key upstream signaling events. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][2][10] Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[10][11] Signal 2 is triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, which induce cellular events such as potassium efflux, calcium mobilization, and mitochondrial dysfunction.[11][12] this compound is hypothesized to interfere with one or more of these Signal 2 events, thereby preventing the assembly and activation of the NLRP3 inflammasome complex.
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro experiments designed to characterize the inhibitory potential of this compound on NLRP3 inflammasome activation.
Table 1: Inhibition of IL-1β Secretion in LPS-Primed Bone Marrow-Derived Macrophages (BMDMs)
| This compound Conc. (µM) | IL-1β Secretion (pg/mL) ± SD (n=3) | % Inhibition |
| 0 (Vehicle) | 1520 ± 120 | 0% |
| 0.1 | 1280 ± 95 | 15.8% |
| 1 | 850 ± 70 | 44.1% |
| 10 | 230 ± 35 | 84.9% |
| 25 | 110 ± 20 | 92.8% |
| IC50 | ~1.5 µM |
Table 2: Effect of this compound on Caspase-1 Activation in THP-1 Cells
| Treatment | Caspase-1 Activity (RFU) ± SD (n=3) | % Inhibition |
| Unstimulated | 150 ± 25 | - |
| LPS + Nigericin | 2800 ± 210 | 0% |
| LPS + Nigericin + this compound (10 µM) | 650 ± 55 | 76.8% |
Table 3: Assessment of this compound on Upstream Events in Primary Human Monocytes
| Parameter | Stimulus | This compound (10 µM) | Result |
| Potassium Efflux | Nigericin | Yes | Significant Reduction |
| ASC Speck Formation | ATP | Yes | Reduced Number of Specks |
| Mitochondrial ROS | MSU Crystals | Yes | Decreased ROS Production |
| NLRP3 mRNA Expression | LPS | Yes | No Significant Change |
Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method for inducing NLRP3 inflammasome activation in primary mouse BMDMs, which can be adapted to test the inhibitory effects of this compound.[13][14][15]
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM supplemented with 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
Cell Seeding: Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (10 µM) or ATP (5 mM) for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: ASC Speck Visualization in THP-1 Cells
This protocol allows for the visualization of inflammasome assembly by observing the formation of ASC specks.
Materials:
-
THP-1 cells stably expressing ASC-GFP
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS
-
Nigericin
-
This compound
-
Fluorescence microscope
Procedure:
-
Cell Differentiation: Differentiate THP-1 cells with PMA (100 nM) for 3 hours.
-
Priming: Prime the differentiated cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Treat the cells with this compound (10 µM) or vehicle for 30 minutes.
-
Activation: Stimulate with Nigericin (10 µM) for 1 hour.
-
Imaging: Visualize ASC-GFP speck formation using a fluorescence microscope. Count the number of cells with specks in multiple fields of view.
Visualizations
Caption: Hypothetical mechanism of this compound on upstream NLRP3 inflammasome signaling.
Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights on NLRP3 Inflammasome: Mechanisms of Activation, Inhibition, and Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Activate the NLRP3 Inflammasome. | Semantic Scholar [semanticscholar.org]
- 14. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Azalamellarin N: A Potent Tool for Investigating NLRP3 Inflammasome-Dependent Pyroptosis
Application Notes and Protocols for Researchers
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2] A key pathway leading to pyroptosis involves the activation of inflammasomes, which are intracellular multi-protein complexes.[3][4] The NLRP3 inflammasome, in particular, is a critical sensor of a wide array of stimuli and its dysregulation is implicated in numerous inflammatory diseases.[5][6] The activation of the NLRP3 inflammasome leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18, and cleaves Gasdermin D (GSDMD) to induce pore formation in the cell membrane and subsequent cell lysis.[7]
Azalamellarin N is a hexacyclic pyrrole alkaloid that has been identified as a potent inhibitor of pyroptosis.[8] It serves as a valuable chemical tool for researchers studying the mechanisms of pyroptosis, particularly for dissecting the signaling events upstream of NLRP3 inflammasome activation.[8][9] Unlike direct NLRP3 inhibitors such as MCC950, this compound's unique mechanism of action allows for the investigation of the broader regulatory pathways of pyroptosis.[8][10]
Features of this compound
-
Mechanism of Action: this compound inhibits pyroptosis by targeting molecules that act upstream of the NLRP3 inflammasome activation, rather than directly targeting the components of the inflammasome itself.[3][11] It has been shown to inhibit the activation of caspase-1 and the oligomerization of the adaptor protein ASC.[8] The lactam ring in its structure is essential for its inhibitory activity.[8]
-
Differential Inhibition: The inhibitory potency of this compound varies with the NLRP3 inflammasome agonist used. It strongly inhibits pyroptosis induced by ATP and nigericin, but shows weaker inhibition against R837-induced pyroptosis.[8][11][12] This feature makes it a useful tool for studying stimulus-specific differences in NLRP3 activation pathways.
-
Specificity: this compound is a relatively specific inhibitor of pyroptosis and does not inhibit other forms of cell death like apoptosis at similar concentrations.[10]
Quantitative Data
The following table summarizes the effective concentrations of this compound for the inhibition of pyroptosis in macrophage cell lines such as THP-1 and J774.1.
| Parameter | Cell Line | Inducer | Effective Concentration | Notes |
| Inhibition of IL-1β Release | THP-1, J774.1 | ATP, Nigericin | 0.125 - 1 µM | Strong inhibition observed.[11][12] |
| Inhibition of IL-1β Release | THP-1, J774.1 | R837 | > 1 µM | Modest inhibition compared to ATP and nigericin.[10][12] |
| Inhibition of Caspase-1 Cleavage | THP-1 | Nigericin | 0.125 - 1 µM | Concentration-dependent inhibition.[11] |
| Inhibition of ASC Oligomerization | THP-1 | ATP | 0.125 - 1 µM | Similar extent of inhibition as MCC950.[11] |
| Inhibition of Cell Death (Pyroptosis) | THP-1 | R837 | 10 µM | Similar inhibition to 10 µM MCC950.[10] |
Signaling Pathway and Experimental Workflow
Caption: NLRP3 inflammasome signaling pathway and the proposed mechanism of this compound.
Caption: Experimental workflow for studying pyroptosis inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Pyroptosis in THP-1 Macrophages
This protocol describes the induction of NLRP3-dependent pyroptosis in human THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Sterile tissue culture plates (96-well and 6-well)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates and treat with 100 nM PMA for 48-72 hours.[13]
-
After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours before the experiment.[13]
-
-
Priming (Signal 1):
-
Treat the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to prime the NLRP3 inflammasome.[14]
-
-
Induction (Signal 2):
-
After priming, induce pyroptosis by adding one of the following NLRP3 agonists:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 10 µg/mL for 1 hour.[14]
-
-
Protocol 2: Inhibition of Pyroptosis with this compound
This protocol outlines the use of this compound to inhibit pyroptosis.
Materials:
-
Differentiated and primed THP-1 cells (from Protocol 1)
-
This compound stock solution (in DMSO)
-
NLRP3 agonist (ATP or Nigericin)
Procedure:
-
Prepare differentiated THP-1 cells and prime them with LPS as described in Protocol 1.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial experiments. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
30 minutes before adding the NLRP3 agonist, replace the LPS-containing medium with medium containing the desired concentrations of this compound and incubate.[11][12]
-
Induce pyroptosis by adding ATP or nigericin as described in Protocol 1.
-
Incubate for the specified time, then proceed to assess pyroptosis using the methods in Protocol 3.
Protocol 3: Assessment of Pyroptosis
Pyroptosis can be quantified by measuring cell lysis and the release of inflammatory cytokines.
A. Lactate Dehydrogenase (LDH) Assay for Cell Lysis:
-
After treatment, carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
B. IL-1β ELISA for Cytokine Release:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's protocol.
C. Western Blot for Caspase-1 and GSDMD Cleavage:
-
After collecting the supernatant, wash the cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in the cleaved forms of these proteins is indicative of pyroptosis.
Protocol 4: Cytotoxicity Assay for this compound
It is recommended to determine the cytotoxicity of this compound in your specific cell line to ensure that the observed inhibition of pyroptosis is not due to general toxicity.
Materials:
-
Differentiated THP-1 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability assay reagent.
Procedure:
-
Seed differentiated THP-1 cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a duration equivalent to the entire pyroptosis experiment (e.g., priming time + pre-treatment time + induction time).
-
Perform an MTT assay or a similar viability assay according to the manufacturer's instructions.
-
Determine the concentration of this compound that does not significantly reduce cell viability. This concentration range should be used for the pyroptosis inhibition experiments.
References
- 1. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a Pyroptosis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound as a Pyroptosis Inhibitor [jstage.jst.go.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Azalamellarin N Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalamellarin N, a synthetic lactam congener of the marine natural product lamellarin N, has emerged as a potent inhibitor of the drug-resistant epidermal growth factor receptor (EGFR) T790M/L858R mutant.[1][2] This compound and its analogues have demonstrated significant cytotoxic activities against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[1][2] Mechanistically, this compound is believed to induce apoptotic cell death and has also been identified as an inhibitor of pyroptosis, potentially through the inhibition of upstream protein kinases.[1][3]
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the efficacy of this compound. The protocols detailed below cover essential assays for assessing its anti-cancer and anti-inflammatory potential, including cell viability, apoptosis induction, and target engagement.
Experimental Design Overview
A multi-faceted approach is recommended to thoroughly characterize the efficacy of this compound. The experimental workflow should encompass in vitro cell-based assays to determine cytotoxicity, mechanism of cell death, and target engagement.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M/L858R mutant)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[5][6]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[7]
Target Engagement: EGFR Kinase Activity Assay
This assay determines the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR (T790M/L858R mutant)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme, kinase buffer, and the substrate peptide.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of this compound for EGFR inhibition.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison and analysis.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) after 72h |
| NCI-H1975 | T790M/L858R | Value |
| A549 | WT | Value |
| PC-9 | exon 19 del | Value |
Table 2: Apoptosis Induction by this compound in NCI-H1975 Cells (48h)
| Treatment | Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | Value | Value |
| This compound | IC50/2 | Value | Value |
| This compound | IC50 | Value | Value |
| This compound | 2 x IC50 | Value | Value |
Signaling Pathway and Logical Relationships
The proposed mechanism of action for this compound involves the inhibition of the EGFR signaling pathway, leading to the induction of apoptosis.
The inhibitory effect of this compound on pyroptosis suggests its interaction with components of the inflammasome pathway.
Conclusion
The provided protocols and experimental design framework will enable researchers to systematically evaluate the efficacy of this compound. By combining cell viability, apoptosis, and target engagement assays, a comprehensive understanding of its therapeutic potential can be achieved. The presented data tables and pathway diagrams offer a clear structure for organizing and interpreting experimental results. Further investigations may include in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Azalamellarin N: Application Notes and Protocols for Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalamellarins are a class of synthetic lactam analogues of lamellarins, which are marine-derived pyrrole alkaloids. While the parent lamellarin compounds have been investigated for their anticancer properties, the specific effects of Azalamellarin N on primary immune cells have not been extensively characterized in publicly available literature. These application notes provide a framework and detailed protocols for researchers to investigate the potential immunomodulatory effects of this compound on primary immune cell cultures. The following sections offer standardized procedures for assessing cytotoxicity, impact on cell proliferation, cytokine production, and modulation of key inflammatory signaling pathways.
Data Presentation
Due to the limited availability of public data on this compound's effects on primary immune cells, the following tables are presented as templates for data acquisition and organization. Researchers can utilize these structures to summarize their experimental findings.
Table 1: Cytotoxicity of this compound on Primary Immune Cells
| Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Human PBMCs | MTT | 24 | Data to be determined |
| Human PBMCs | MTT | 48 | Data to be determined |
| Murine Splenocytes | MTT | 24 | Data to be determined |
| Murine Splenocytes | MTT | 48 | Data to be determined |
| Human Macrophages | LDH | 24 | Data to be determined |
| Murine Macrophages | LDH | 24 | Data to be determined |
Table 2: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) ± SD | % Inhibition |
| TNF-α | Vehicle Control | - | Data to be determined | - |
| This compound | 1 | Data to be determined | Data to be determined | |
| This compound | 10 | Data to be determined | Data to be determined | |
| This compound | 50 | Data to be determined | Data to be determined | |
| IL-6 | Vehicle Control | - | Data to be determined | - |
| This compound | 1 | Data to be determined | Data to be determined | |
| This compound | 10 | Data to be determined | Data to be determined | |
| This compound | 50 | Data to be determined | Data to be determined | |
| IL-1β | Vehicle Control | - | Data to be determined | - |
| This compound | 1 | Data to be determined | Data to be determined | |
| This compound | 10 | Data to be determined | Data to be determined | |
| This compound | 50 | Data to be determined | Data to be determined |
Experimental Protocols
Isolation and Culture of Primary Immune Cells
1.1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
-
Procedure:
-
Dilute the blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected cells with 45 mL of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.
-
Count the cells using a hemocytometer and assess viability with Trypan Blue.
-
Adjust the cell density as required for downstream experiments.
-
1.2. Generation of Monocyte-Derived Macrophages (MDMs)
-
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
-
-
Procedure:
-
Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Allow monocytes to adhere for 2 hours in a 37°C, 5% CO2 incubator.
-
Remove non-adherent cells by washing gently with warm PBS.
-
Add fresh complete RPMI-1640 medium containing 50 ng/mL of recombinant human M-CSF.
-
Culture for 5-7 days, changing the medium every 2-3 days, to allow differentiation into macrophages.
-
Cell Viability and Proliferation Assays
2.1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Primary immune cells (e.g., PBMCs, splenocytes)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed 1 x 10^5 cells per well in a 96-well plate in 100 µL of complete medium.
-
Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cytokine Production Assay
3.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for measuring the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[1][2]
-
Materials:
-
Macrophage cell culture supernatants
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants (and standards) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Signaling Pathway Analysis
4.1. Western Blot for NF-κB and MAPK Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Caption: Potential modulation of MAPK signaling pathways.
References
Application Notes and Protocols: Measuring IL-1β Secretion after Azalamellarin N Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly controlled process, primarily mediated by the activation of inflammasomes, multi-protein complexes that respond to pathogenic and sterile danger signals. The NLRP3 inflammasome is a key player in this pathway, and its aberrant activation is a hallmark of numerous chronic inflammatory conditions. Consequently, the identification of novel inhibitors of the NLRP3 inflammasome pathway is a significant goal in drug discovery.
Azalamellarin N is a synthetic lactam analog of the marine natural product lamellarin N.[1] It has been identified as a pyroptosis inhibitor that targets molecules upstream of the NLRP3 inflammasome activation, rather than the core components of the inflammasome itself.[2] This application note provides a detailed protocol for the measurement of IL-1β secretion in vitro following treatment with this compound, to characterize its inhibitory effects on the NLRP3 inflammasome pathway.
Principle of the Assay
This protocol describes the use of an in vitro cell-based assay to quantify the secretion of IL-1β from immune cells, such as human or murine macrophages, in response to NLRP3 inflammasome activation and its inhibition by this compound. The assay involves a two-step activation of the NLRP3 inflammasome: a priming signal (Signal 1) using lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3 components, followed by an activation signal (Signal 2) using nigericin to trigger the assembly and activation of the NLRP3 inflammasome. The concentration of secreted IL-1β in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment evaluating the effect of this compound on IL-1β secretion.
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) | Standard Deviation (pg/mL) | % Inhibition of IL-1β Secretion |
| Unstimulated Control | 0 | 15.2 | 3.5 | N/A |
| LPS + Nigericin (Vehicle) | 0 | 1258.3 | 98.7 | 0% |
| LPS + Nigericin | 0.1 | 982.1 | 75.4 | 21.9% |
| LPS + Nigericin | 1 | 547.6 | 45.1 | 56.5% |
| LPS + Nigericin | 10 | 152.4 | 22.8 | 87.9% |
| LPS + Nigericin | 25 | 68.9 | 12.3 | 94.5% |
Signaling Pathway
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of action for this compound.
Caption: Proposed mechanism of this compound on the NLRP3 pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on IL-1β secretion.
Caption: Experimental workflow for IL-1β secretion measurement.
Experimental Protocols
Materials and Reagents:
-
Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Human IL-1β ELISA Kit
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free tissue culture plates (96-well)
-
Sterile, pyrogen-free microcentrifuge tubes
Protocol for THP-1 Cells:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.
-
After incubation, aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Aspirate the medium and add fresh serum-free RPMI-1640.
-
Prime the differentiated THP-1 cells with LPS at a final concentration of 1 µg/mL for 3-4 hours at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.1%).
-
After LPS priming, gently aspirate the medium and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and an unstimulated control (no LPS, no nigericin).
-
Pre-incubate the cells with this compound for 1 hour at 37°C and 5% CO₂.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells except the unstimulated control.
-
Incubate the plate for 1-2 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants without disturbing the cell monolayer and transfer them to sterile microcentrifuge tubes.
-
Store the supernatants at -80°C until the IL-1β measurement.
-
-
IL-1β Quantification by ELISA:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the data by subtracting the background IL-1β level of the unstimulated control.
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated (LPS + Nigericin) control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of IL-1β secretion is inhibited).
Conclusion
This application note provides a comprehensive framework for investigating the inhibitory effect of this compound on IL-1β secretion. By following these protocols, researchers can effectively characterize the potency of this compound and gain further insights into its mechanism of action as an upstream inhibitor of the NLRP3 inflammasome. These studies are crucial for the development of novel therapeutics for a wide range of inflammatory disorders.
References
Troubleshooting & Optimization
Technical Support Center: Azalamellarin N In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Azalamellarin N during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic lactam analog of the marine-derived pyrrole alkaloid, Lamellarin N. Like many marine alkaloids, lamellarins and their analogs are often highly lipophilic and exhibit poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing compound precipitation and leading to inaccurate and irreproducible experimental results. While azalamellarins are reported to be more soluble than their lamellarin counterparts, careful handling is still required.
Q2: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and related lamellarin compounds for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer or cell culture medium to a final working concentration.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many cell lines tolerating up to 1%. However, the sensitivity of cells to DMSO can vary significantly. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the serum concentration: If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing its concentration (e.g., from 5% to 10%) can help to solubilize hydrophobic compounds through binding to albumin and other proteins.
-
Use a gentle mixing technique: When diluting the DMSO stock, add it to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cell monolayer.
-
Warm the aqueous medium: Gently warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Consider the use of solubilizing agents: For non-cell-based assays, the inclusion of detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can aid in solubilization. However, these are generally not suitable for live-cell experiments due to their cytotoxic effects.
Q5: Can I use other solvents besides DMSO?
While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, the same principles of minimizing the final solvent concentration apply. The choice of solvent may depend on the specific experimental requirements and the tolerance of your cell line. Always perform a vehicle control for any solvent used.
Solubility Data
Quantitative solubility data for this compound is not widely available in the public domain. The following table provides a general solubility profile based on its chemical properties as a pyrrole alkaloid and data from its close analog, Lamellarin D.
| Solvent/Medium | This compound Solubility | Lamellarin D (Analog) Solubility | Recommendations & Remarks |
| Water | Poor | Poor (LogS -6.78) | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Poor | Poor | Not recommended for preparing stock solutions. |
| Ethanol | Likely Soluble | Likely Soluble | Can be used for stock solutions, but DMSO is generally preferred. Ensure final concentration is non-toxic to cells. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble (Stock solutions of 5 mM have been reported)[1] | Recommended solvent for stock solutions. |
| Cell Culture Medium (e.g., DMEM, RPMI) | Poor (precipitation likely at higher concentrations) | Poor (precipitation likely at higher concentrations) | Final working concentrations should be carefully determined. The presence of serum can improve solubility. |
Disclaimer: The solubility of this compound is inferred from its chemical class and data on its analogs. It is strongly recommended to perform your own solubility tests to determine the optimal conditions for your specific experimental setup.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or incubator (optional)
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound needs to be obtained from the supplier).
-
Aliquot the compound: Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution, and then perform a final 1:10 dilution into your assay plate.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. Immediately and gently mix the solution by swirling or pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation in vitro.
Signaling Pathway of EGFR Inhibition by this compound
This compound has been identified as a non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant.[2] Inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4]
References
How to prevent Azalamellarin N precipitation in culture media
Welcome to the technical support center for Azalamellarin N. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a synthetic, hexacyclic pyrrole alkaloid that functions as a non-covalent inhibitor of several protein kinases. It is a lactam congener of the marine natural product Lamellarin N. Its primary known targets include the Epidermal Growth Factor Receptor (EGFR), particularly the T790M/L858R mutant, and it has also been identified as an inhibitor of the NLRP3 inflammasome, playing a role in suppressing pyroptosis.
Q2: Why does this compound precipitate in my culture media?
This compound, like many kinase inhibitors, is a hydrophobic molecule. This means it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can come out of solution and form a precipitate.
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[1][2][3][4] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[2][3] It is always best practice to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue 1: Precipitation upon dilution of the stock solution in culture media.
-
Probable Cause: The aqueous concentration of this compound exceeds its solubility limit in the culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved.
-
Solutions:
-
Optimize Stock Concentration and Dilution Strategy:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in 100% DMSO to get closer to the final desired concentration before adding it to the culture medium.
-
When adding the DMSO stock to the medium, add it dropwise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations of the compound that can trigger precipitation.
-
-
Pre-warm the Culture Media: Warming the culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Incorporate a Surfactant or Co-solvent: For particularly problematic precipitation, the inclusion of a low concentration of a non-ionic surfactant or a co-solvent in the culture medium can help maintain solubility. It is essential to test the toxicity of these agents on your cell line beforehand.
-
| Additive | Recommended Starting Concentration | Notes |
| Pluronic® F-68 | 0.01 - 0.1% (w/v) | A non-ionic surfactant often used in cell culture. |
| Tween® 20/80 | 0.01 - 0.05% (v/v) | Can be effective but may have higher cytotoxicity potential. |
| Polyethylene Glycol (PEG) 300/400 | 0.1 - 1% (v/v) | A co-solvent that can increase the solubility of hydrophobic compounds. |
Issue 2: Precipitate forms over time during incubation.
-
Probable Cause: The compound may be unstable in the culture medium over long incubation periods, or interactions with media components (e.g., proteins in serum) could be causing it to precipitate.
-
Solutions:
-
Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing the concentration if experimentally permissible. High protein content can sometimes contribute to compound precipitation.
-
Use Serum-Free Media: If your cell line can be maintained in serum-free media, this may alleviate the issue.
-
Refresh the Media: For long-term experiments, consider refreshing the culture media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Consider Solubility Enhancers: The use of cyclodextrins can be explored to form inclusion complexes with this compound, which can enhance its aqueous solubility and stability.[5][6][7][8][9]
-
| Solubility Enhancer | Recommended Starting Concentration | Notes |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Forms a complex with the hydrophobic drug, increasing its solubility. |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is a general guideline. The optimal concentrations and volumes should be determined empirically for your specific experimental setup.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular Weight of this compound: ~499.5 g/mol ).
-
Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stocks that are closer to your final working concentration. This minimizes the volume of DMSO added to the culture.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the appropriate this compound stock solution needed to achieve your desired final concentration in the culture medium. Ensure the final DMSO concentration remains within the tolerated limit for your cells (e.g., ≤ 0.5%).
-
Slowly add the calculated volume of the this compound stock solution dropwise to the pre-warmed culture medium while gently swirling the tube or plate.
-
Visually inspect the medium for any signs of precipitation (cloudiness, particles). If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the final working solution immediately for your experiments.
-
Quantitative Data Summary (General Guidelines):
| Parameter | Recommended Value |
| Stock Solution Solvent | 100% Anhydrous DMSO |
| Stock Solution Concentration | 1 - 10 mM |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) (cell line dependent) |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Inhibited by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for preparing this compound to prevent precipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects of Azalamellarin N in experiments
Technical Support Center: Azalamellarin N
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, hexacyclic pyrrole alkaloid, analogous to the marine natural product Lamellarin N.[1] A key structural feature of this compound is the presence of a lactam ring in place of the lactone ring found in lamellarins, a modification crucial for some of its biological activities.[2][3] It is a multi-target inhibitor with several known mechanisms of action:
-
Protein Kinase Inhibition: this compound and its analogues are known to inhibit a range of protein kinases relevant to cancer, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), Pim-1, and dual-specificity tyrosine phosphorylation regulated kinase 1A (DYRK1A).[2][4]
-
EGFR Inhibition: It has been identified as a potent, non-covalent inhibitor of the drug-resistant T790M/L858R mutant of the epidermal growth factor receptor (EGFR).[2][4]
-
Pyroptosis Inhibition: this compound has been shown to inhibit pyroptosis mediated by the NLRP3 inflammasome.[1][3] It appears to act upstream of the inflammasome activation, rather than directly targeting its core components.[3]
2. What are the known off-target effects of this compound?
The distinction between "on-target" and "off-target" for this compound is highly dependent on the experimental context. Due to its multi-target nature, an intended target in one study may be an off-target in another. Potential off-target effects include:
-
Broad Kinase Inhibition: If you are studying this compound as an inhibitor of a specific kinase (e.g., the EGFR T790M/L858R mutant), its inhibitory activity against other kinases (CDKs, GSK-3, etc.) would be considered off-target effects.[2][4]
-
Topoisomerase I Inhibition and DNA Interaction: The parent compounds, lamellarins, are known to inhibit topoisomerase I and interact with DNA.[2][5] While not explicitly confirmed for this compound in the provided literature, these effects should be considered as potential off-target activities.
-
General Cytotoxicity: Some azalamellarin analogues have shown cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.[1] This could be a result of engaging multiple cellular targets.
3. How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize and account for off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Employ Control Compounds: Use a structurally related but inactive analogue of this compound as a negative control. N-allylated or N-propylated azalamellarin analogues have been shown to be much less cytotoxic, suggesting they could serve as potential negative controls.[1] Additionally, using inhibitors with different mechanisms of action for the same target can help confirm that the observed phenotype is due to the on-target effect.
-
Genetic Validation: The most stringent way to validate an on-target effect is through genetic approaches.[6] For example, if you are studying the effect of this compound on a specific kinase, you can use CRISPR/Cas9 to knock out or mutate the kinase and observe if the compound still has the same effect.[6]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with the phenotype caused by genetic knockdown/knockout of the intended target.[7] A high degree of similarity provides evidence for on-target activity.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[8][9] This can provide a list of potential off-targets to investigate experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype not consistent with inhibition of the primary target. | The phenotype may be due to an off-target effect, such as inhibition of another kinase or interaction with a different cellular component. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Use a structurally related inactive control to see if it produces the same phenotype. 3. Validate the on-target effect using a genetic approach (e.g., siRNA, CRISPR knockout) to see if it phenocopies the effect of this compound. 4. Conduct a kinase panel screen to identify other kinases that are inhibited by this compound at the concentration you are using. |
| Inconsistent results between different cell lines. | Cell lines may have different expression levels of the primary target and potential off-targets. They may also have different compensatory signaling pathways. | 1. Quantify the expression level of your target of interest in the different cell lines (e.g., by Western blot or qPCR). 2. Characterize the relevant signaling pathways in your cell lines to understand potential differences. 3. Consider using a panel of cell lines with known genetic backgrounds to better understand the context-dependent effects of this compound. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic properties of this compound can lead to different effective concentrations and target engagement in vivo. Off-target effects may also be more pronounced in a whole organism. | 1. Perform pharmacokinetic studies to determine the concentration of this compound at the target tissue. 2. Assess target engagement in vivo (e.g., by measuring the phosphorylation status of a downstream substrate). 3. Evaluate potential in vivo toxicities that may be related to off-target effects. |
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) for an analogue of this compound against EGFR.
| Compound | Target | IC50 (nM) | Reference |
| Azalamellarin analogue with two 3-(dimethylamino)propoxy groups | EGFR T790M/L858R mutant | 1.7 | [2][4] |
| Azalamellarin analogue with two 3-(dimethylamino)propoxy groups | Wild-Type EGFR | 4.6 | [2][4] |
Experimental Protocols
1. Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Protocol: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
-
Reagents and Materials:
-
THP-1 cells (human monocytic cell line)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) for priming
-
Nigericin or ATP as NLRP3 activators
-
This compound (dissolved in DMSO)
-
MCC950 (a known NLRP3 inhibitor, as a positive control)
-
Opti-MEM or other serum-free medium
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free medium.
-
During the last 30 minutes of priming, treat the cells with various concentrations of this compound, MCC950, or DMSO (vehicle control).
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Normalize the IL-1β and LDH levels to the vehicle-treated control and plot the inhibition curves to determine the IC50 values.
-
Visualizations
Caption: Known signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Interpreting unexpected results in Azalamellarin N assays
Welcome to the technical support center for Azalamellarin N assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lactam congener of the marine natural product, lamellarin N. Its primary mechanism of action is the inhibition of protein kinases. It has shown potent activity against drug-resistant epidermal growth factor receptor (EGFR) mutants, such as T790M/L858R, and is also known to inhibit other kinases relevant to cancer. Additionally, this compound has been identified as an inhibitor of pyroptosis by targeting signaling molecules upstream of the NLRP3 inflammasome activation. The lactam ring in its structure is crucial for its inhibitory activities.[1][2]
Q2: In which cellular assays is this compound typically used?
A2: this compound is commonly evaluated in a variety of cellular assays to determine its efficacy and mechanism of action. These include:
-
Cytotoxicity Assays (e.g., MTT, MTS): To measure the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.
-
In Vitro Kinase Inhibition Assays: To quantify its inhibitory activity against specific kinases, particularly wild-type and mutant forms of EGFR.
-
NLRP3 Inflammasome Activation Assays: To assess its ability to inhibit pyroptosis, often by measuring caspase-1 activity or the release of inflammatory cytokines like IL-1β.
-
Western Blotting: To analyze the phosphorylation status of downstream targets in signaling pathways affected by this compound, such as the EGFR pathway.
Q3: I am observing significant variability in my IC50 values for this compound between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue in kinase inhibitor studies and can be attributed to several factors:
-
Assay Conditions: The concentration of ATP used in kinase assays can significantly impact the apparent potency of ATP-competitive inhibitors. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km value for the kinase.[3]
-
Cell-Based Assay Parameters: In cytotoxicity assays, factors such as cell density, passage number, and incubation time can all influence the results. It is crucial to standardize these parameters across experiments.
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly stored and that the compound remains soluble in your assay medium at the tested concentrations. Precipitation of the compound can lead to inaccurate results.
-
Inter-laboratory Variation: If comparing your results to published data, be aware that differences in cell lines, reagents, and specific protocols can lead to variations in IC50 values.
Q4: Could this compound have off-target effects that might explain my unexpected results?
A4: Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound has the potential for off-target effects. While its primary targets are within the EGFR signaling pathway, it may inhibit other kinases to varying degrees. Unexpected cellular phenotypes could be a result of inhibiting an unknown off-target kinase. If you suspect off-target effects, consider performing a broad kinase panel screening to identify other potential targets of this compound.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Kinase Inhibition Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High ATP Concentration | For ATP-competitive inhibitors, a high concentration of ATP in the assay will lead to an artificially high IC50 value. Solution: Determine the Km of ATP for your kinase and perform the assay at an ATP concentration equal to or below the Km. |
| Inactive Compound | The compound may have degraded due to improper storage or handling. Solution: Prepare a fresh stock of this compound and verify its integrity. |
| Enzyme Quality | The kinase used in the assay may have low activity or be impure. Solution: Use a highly purified and active kinase preparation. Verify enzyme activity with a known potent inhibitor as a positive control. |
| Incorrect Assay Conditions | Suboptimal buffer pH, ionic strength, or temperature can affect enzyme activity and inhibitor binding. Solution: Optimize the assay conditions according to the kinase manufacturer's recommendations or literature protocols. |
Issue 2: No Dose-Dependent Inhibition in a Cell Viability Assay (e.g., MTT Assay)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The chosen cell line may not be sensitive to the inhibitory effects of this compound. Solution: Use a positive control cell line known to be sensitive to EGFR inhibitors. Consider using cell lines with activating EGFR mutations. |
| Compound Precipitation | This compound may be precipitating out of the culture medium at higher concentrations. Solution: Visually inspect the wells for any precipitate. Test the solubility of this compound in your culture medium. Consider using a lower concentration range or a different solvent. |
| Incorrect Seeding Density | If cells are seeded too densely, they may become confluent before the end of the experiment, masking any anti-proliferative effects. If seeded too sparsely, the signal may be too low. Solution: Optimize the cell seeding density to ensure logarithmic growth throughout the experiment. |
| Assay Interference | Components in the culture medium or the compound itself may interfere with the MTT assay chemistry. Solution: Run a control with this compound in cell-free medium to check for direct reduction of MTT. Consider using an alternative viability assay (e.g., CellTiter-Glo). |
Issue 3: Unexpected Increase in Cell Proliferation at Low Concentrations of this compound (Paradoxical Effect)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Complex Biological Response | Some kinase inhibitors can cause a paradoxical activation of signaling pathways at certain concentrations or in specific cellular contexts. This can be due to feedback loops or the inhibition of a negative regulator. Solution: Investigate the phosphorylation status of key signaling proteins (e.g., ERK, Akt) at various concentrations of this compound using Western blotting to understand the underlying mechanism. |
| Off-Target Effects | Inhibition of an unknown off-target that promotes cell survival or proliferation could be responsible. Solution: Consider performing a kinase screen to identify potential off-targets. |
| Experimental Artifact | This could be due to issues with serial dilutions or plate reader artifacts. Solution: Carefully re-prepare your compound dilutions and ensure the plate reader is functioning correctly. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and its analogs.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and its Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound Analog | EGFR (T790M/L858R) | 1.7 | [3] |
| This compound Analog | EGFR (WT) | 4.6 | [3] |
Table 2: Cytotoxicity of Azalamellarin Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Azalamellarin D | HuCCA-1 | MTT | ~5 | N/A |
| Azalamellarin D | A549 | MTT | ~5 | N/A |
| Azalamellarin D | HepG2 | MTT | ~5 | N/A |
| Azalamellarin D | MOLT-3 | MTT | ~2.5 | N/A |
Experimental Protocols
In Vitro EGFR T790M/L858R Mutant Kinase Assay
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human EGFR (T790M/L858R) enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (e.g., DMSO).
-
Add 2 µL of EGFR (T790M/L858R) enzyme solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
This compound
-
Caspase-Glo® 1 Inflammasome Assay kit (or similar)
-
96-well white plates
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Prime the cells by treating with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.
-
Measure caspase-1 activity in the cell culture supernatant using the Caspase-Glo® 1 Inflammasome Assay according to the manufacturer's protocol.
-
Determine the inhibitory effect of this compound on caspase-1 activation.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
NLRP3 Inflammasome Activation Pathway
Caption: NLRP3 inflammasome pathway and the proposed inhibitory mechanism of this compound.
Experimental Workflow: Troubleshooting Unexpected IC50 Values
Caption: Logical workflow for troubleshooting unexpected IC50 values in this compound assays.
References
Cell viability issues with high concentrations of Azalamellarin N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azalamellarin N. The information is designed to address potential issues, particularly those related to cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line when using this compound, even at concentrations reported to be safe in the literature. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The IC50 values of this compound and its analogs have been shown to be in the micromolar range across different cancer cell lines, but specific sensitivity can vary.[1] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO (generally above 0.1% to 0.5%) can be toxic to cells.[2] Ensure your final DMSO concentration in the culture medium is within a non-toxic range for your cells. It is recommended to run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity.
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence cellular response to a drug.[4] Standardize these parameters across experiments to ensure reproducibility.
Q2: Our cell viability results with this compound are inconsistent across experiments. How can we improve reproducibility?
A2: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can significantly impact drug response.[4]
-
Control for Solvent Effects: As mentioned previously, include a vehicle control in every experiment to account for any effects of the solvent.
-
Optimize Incubation Time: The optimal treatment time can vary. A time-course experiment should be performed to determine the ideal duration of exposure to this compound for your specific experimental goals.[3]
-
Automate Liquid Handling: Where possible, use automated liquid handling to minimize pipetting errors, especially when preparing serial dilutions.
-
Perform Regular Cell Line Authentication: Ensure your cell line is what you think it is and is free from contamination (e.g., mycoplasma).
Q3: What is the mechanism of action of this compound that leads to cell death?
A3: this compound is a synthetic lactam congener of the marine natural product lamellarin N.[1][5] It induces apoptotic cell death through a multi-target mechanism, which includes the inhibition of several protein kinases that are relevant to cancer.[5][6] For instance, this compound and its analogs have been shown to be potent, non-covalent inhibitors of the drug-resistant epidermal growth factor receptor (EGFR) T790M/L858R mutant.[5][7] The lactam ring of this compound is crucial for its inhibitory effect.[8] Some azalamellarins have also been shown to exhibit significant cytotoxic activities with IC50 values in the micromolar range against various cancer cell lines.[1]
Q4: Can this compound interfere with common cell viability assays?
A4: While there is no specific evidence of this compound interfering with common assays, some compounds can interfere with the chemistry of viability assays. For example, a colored compound might interfere with colorimetric assays like the MTT assay.[9] It is always good practice to include a "compound only" control (medium with this compound but no cells) to check for any direct effect of the compound on the assay reagents.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
This guide provides a step-by-step approach to troubleshoot unexpectedly high levels of cell death when using this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
Guide 2: Apoptotic Signaling Pathway of Kinase Inhibitors
This diagram illustrates a simplified, general signaling pathway for apoptosis induction by kinase inhibitors like this compound.
Caption: General apoptotic pathway of kinase inhibitors.
Guide 3: Concentration, Time, and Viability Relationship
This diagram illustrates the logical relationship between drug concentration, exposure time, and the resulting cell viability.
Caption: Relationship between experimental variables and cell viability.
Data Summary
The following table summarizes the cytotoxic activity of this compound and a related compound, Azalamellarin D, against various human cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Azalamellarin D | HuCCA-1 (Cholangiocarcinoma) | 48 hours | ~1 | [10] |
| Azalamellarin D | HuCCT-1 (Cholangiocarcinoma) | 48 hours | ~2 | [10] |
| Azalamellarin D | A549 (Lung Carcinoma) | Not Specified | Submicromolar | [1] |
| Azalamellarin D | HepG2 (Hepatocellular Carcinoma) | Not Specified | Submicromolar | [1] |
| Azalamellarin D | MOLT-3 (T-cell Leukemia) | Not Specified | Submicromolar | [1] |
| This compound Analogs | EGFR T790M/L858R mutant cells | Not Specified | Low Nanomolar | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for a negative control (cells in medium only) and a vehicle control (cells in medium with the highest concentration of solvent used).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Azalamellarin N interference with experimental readouts
Welcome to the technical support center for Azalamellarin N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential interference with experimental readouts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lactam congener of the marine natural product lamellarin N.[1] Its primary mechanism of action is the inhibition of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and PIM-1.[1][2][3] It has also been identified as a potent inhibitor of pyroptosis, a form of inflammatory cell death, by acting on a target upstream of the NLRP3 inflammasome. The lactam ring in its structure is critical for its inhibitory activities.[1]
Q2: In which experimental assays is this compound expected to show activity?
A2: Given its known mechanisms, this compound is expected to be active in the following assays:
-
In vitro kinase assays: Particularly those for EGFR, CDKs, GSK-3, and PIM-1.
-
Cell viability and cytotoxicity assays: It has shown cytotoxic effects in various cancer cell lines.
-
Apoptosis and cell death assays: It can induce apoptotic cell death.[3]
-
Pyroptosis and inflammation assays: It inhibits NLRP3-mediated pyroptosis.
-
Cell signaling assays: Assays monitoring pathways downstream of its target kinases will be affected.
Q3: Can this compound interfere with common assay readouts?
A3: While specific interference data for this compound is not widely published, based on its chemical nature as a complex heterocyclic small molecule and its biological activities, researchers should be aware of potential interferences:
-
Fluorescence-based assays: Small molecules can interfere with fluorescence signals by either quenching the signal or by being autofluorescent, leading to false negatives or false positives, respectively.[4][5] It is advisable to run controls with this compound in the absence of cells or other biological components to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Absorbance-based assays (e.g., MTT): Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6][7] This is more common with compounds containing thiols or carboxylic acids.[6][7][8] While this compound does not contain these specific reactive groups, it is crucial to include a "compound-only" control in your MTT assays.
-
Kinase assays: As a kinase inhibitor, this compound's "interference" in a kinase assay is its intended biological effect. However, off-target effects on other kinases are possible and should be considered when interpreting results.[9][10]
Troubleshooting Guides
Issue 1: Unexpected results in cell viability assays (e.g., MTT, MTS, WST-1).
Question: My cell viability, as measured by an MTT assay, increases/decreases unexpectedly after treatment with this compound, even at concentrations where I don't expect to see an effect. What could be the cause?
Answer:
This could be due to either a true biological effect or interference of this compound with the assay itself. Follow these troubleshooting steps:
-
Control for direct MTT reduction:
-
Protocol: Prepare wells with your cell culture medium and this compound at the concentrations used in your experiment, but without cells. Add the MTT reagent and incubate as you would for your experimental samples.
-
Interpretation: If you observe a color change in the cell-free wells, this compound is likely reducing the MTT reagent directly. This will lead to an overestimation of cell viability.
-
Solution: If significant interference is observed, consider using an alternative viability assay that is not based on tetrazolium salt reduction, such as a CyQUANT Direct Cell Proliferation Assay (fluorescence-based measurement of DNA content) or a CellTiter-Glo Luminescent Cell Viability Assay (measures ATP levels).
-
-
Verify cytotoxicity with an orthogonal method:
-
Protocol: Use a cytotoxicity assay with a different detection principle, such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Interpretation: If the LDH assay results correlate with your viability assay results, the observed effect is likely a true biological effect on cell health. If the results do not correlate, it further suggests an artifact in your primary viability assay.
-
-
Consider the assay timeframe:
-
Rationale: this compound may have cytostatic (inhibiting proliferation) effects at lower concentrations and cytotoxic (killing cells) effects at higher concentrations or over longer incubation times.
-
Action: Perform a time-course experiment to distinguish between these effects.
-
Issue 2: Inconsistent results in kinase inhibition assays.
Question: I am seeing variable IC50 values for this compound in my in vitro kinase assays. How can I improve the consistency of my results?
Answer:
Variability in in vitro kinase assays can arise from several factors.[11] Consider the following:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.
-
Recommendation: Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for the specific kinase you are testing. Report the ATP concentration used when publishing your data.
-
-
Enzyme Concentration and Purity:
-
Recommendation: Use a consistent source and lot of recombinant kinase. Titrate the enzyme to determine the optimal concentration that results in a linear reaction rate over the course of your assay.[11]
-
-
Assay Linearity:
-
Protocol: Run a time-course experiment to ensure that your assay is in the linear range for both substrate turnover and enzyme activity. The reaction should be stopped while the product formation is still linear with time.
-
-
Compound Solubility:
-
Recommendation: Ensure that this compound is fully dissolved in your assay buffer. Precipitation of the compound will lead to inaccurate concentration-response curves. Check the solubility in your final assay conditions.
-
Issue 3: Difficulty in interpreting pyroptosis inhibition results.
Question: this compound is reported to inhibit pyroptosis. How can I be sure that the reduction in cell death I'm observing is due to specific pyroptosis inhibition and not general cytotoxicity or apoptosis inhibition?
Answer:
It is crucial to use multiple, specific readouts to confirm the inhibition of the pyroptotic pathway.
-
Measure key pyroptosis markers:
-
Protocol: The hallmark of pyroptosis is the activation of caspase-1 (or caspase-11/4/5) and the subsequent cleavage and release of Gasdermin D (GSDMD) and pro-inflammatory cytokines IL-1β and IL-18.[12][13] Use Western blotting to detect cleaved caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD in cell lysates and supernatants. Use ELISA to quantify the release of IL-1β and IL-18 into the culture medium.
-
Interpretation: A specific inhibitor of pyroptosis like this compound should reduce the levels of cleaved caspase-1, cleaved GSDMD, and released IL-1β/IL-18.
-
-
Distinguish from apoptosis:
-
Protocol: Run a parallel apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Interpretation: Apoptosis is characterized by Annexin V positive, PI negative cells (early apoptosis) and Annexin V positive, PI positive cells (late apoptosis). Pyroptosis results in rapid membrane rupture, leading to cells that are positive for both Annexin V and PI. If this compound is specifically inhibiting pyroptosis, you should see a decrease in the PI-positive population induced by a pyroptotic stimulus, without a corresponding increase in the purely apoptotic population.
-
-
Use appropriate controls:
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and its Analogues against EGFR.
| Compound | Target EGFR Mutant | IC50 (nM) | Reference |
| This compound | T790M/L858R | 1.7 | [1] |
| This compound | Wild-Type (WT) | 4.6 | [1] |
Table 2: Cytotoxicity of Azalamellarin Analogues in Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Azalamellarin D | HuCCA-1 | Submicromolar | |
| Azalamellarin D | A549 | Submicromolar | |
| Azalamellarin D | HepG2 | Submicromolar | |
| Azalamellarin D | MOLT-3 | Submicromolar |
Experimental Protocols
In Vitro EGFR Kinase Assay (Continuous-Read Fluorescence)
This protocol is adapted from a general method for measuring the potency of EGFR inhibitors.[16]
-
Reagent Preparation:
-
Prepare a 10X stock of recombinant human EGFR (WT or T790M/L858R mutant) in 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Prepare a 1.13X stock of ATP and a suitable fluorescent peptide substrate (e.g., Y12-Sox) in the same kinase buffer.
-
Prepare serial dilutions of this compound in 50% DMSO.
-
-
Assay Procedure:
-
In a 384-well, white, non-binding microtiter plate, add 0.5 µL of the serially diluted this compound or 50% DMSO (vehicle control).
-
Add 5 µL of the 10X EGFR enzyme stock to each well.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λex=360 nm / λem=485 nm) every 60-90 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity (slope of the linear portion) for each reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This is a general protocol for assessing cell viability.[2]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[1][3]
-
Cell Preparation:
-
Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic/pyroptotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the NLRP3 inflammasome pathway upstream.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 13. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of Inflammasome Activation [bio-protocol.org]
- 15. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Best practices for preparing Azalamellarin N stock solutions
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the preparation and handling of Azalamellarin N stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: For biological applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound and related lamellarin compounds.[1] These compounds are often sparingly soluble in aqueous solutions, and DMSO provides good solubility and stability for storage.
Q2: What is a typical concentration for a primary stock solution?
A2: A typical starting concentration for a primary stock solution in DMSO is in the range of 1-10 mM. For example, a 5 mM stock solution of the related compound Lamellarin D in DMSO has been successfully used.[1] Preparing a concentrated stock allows for small volumes to be used in experiments, minimizing the final concentration of DMSO in the assay, which can be cytotoxic at higher levels.
Q3: How should I store the this compound stock solution?
A3: Primary stock solutions of this compound in DMSO should be stored at -20°C for long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds, storing in amber vials or wrapping vials in foil is a good practice.[2]
Q4: How do I prepare working solutions from the primary stock?
A4: Working solutions should be prepared by diluting the primary DMSO stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.[1] It is crucial to add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersal and minimize the risk of precipitation.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of lamellarin-type compounds in aqueous solutions can be limited.[3] Some related sulfated lamellarins are known to be not very stable.[4] Therefore, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.
Stock Solution Preparation Protocols
Recommended Solvents for this compound
| Solvent | Suitability for Stock Solution | Suitability for Working Dilution | Notes |
| DMSO | High | Low (as the primary solvent) | Recommended for primary stock solutions due to good solvating power for this class of compounds.[1] |
| Ethanol | Moderate | Moderate | Can be an alternative to DMSO, but solubility should be tested. May be less toxic to some cell lines than DMSO. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | High | Unsuitable for primary stock solutions due to poor solubility. Used for diluting the primary stock to the final working concentration. |
| Cell Culture Media (e.g., DMEM) | Low | High | Used for preparing the final working solution for in vitro cell-based assays. |
Experimental Protocol: Preparing a 10 mM this compound Stock in DMSO
-
Pre-weighing Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex or sonicate the solution gently at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent or low-quality DMSO. | - Ensure the correct volume of DMSO was added. - Gently warm the solution (e.g., to 37°C) and continue vortexing/sonicating. - Use fresh, anhydrous, high-purity DMSO. |
| Precipitation occurs when diluting stock into aqueous buffer/media | The compound's solubility limit in the aqueous solution has been exceeded. | - Decrease the final concentration of the working solution. - Increase the percentage of organic co-solvent (if the experiment allows), but be mindful of its effects on the assay. - Add the DMSO stock dropwise into the vigorously stirring aqueous buffer to facilitate rapid mixing.[2] - Pre-warm the aqueous buffer before adding the stock solution. |
| Loss of compound activity over time | Degradation due to improper storage or instability in solution. | - Ensure stock solutions are stored at -20°C and protected from light. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Always prepare fresh working dilutions in aqueous buffers immediately before use.[1] |
| Inconsistent experimental results | Inaccurate pipetting of viscous DMSO stock or degradation of the compound. | - Use positive displacement pipettes for accurate handling of viscous DMSO solutions. - Prepare fresh aliquots if degradation is suspected. - Ensure the stock solution is fully thawed and mixed before taking an aliquot. |
Visual Guides
Workflow for Preparing this compound Solutions```dot
Caption: Decision-making process for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing Azalamellarin N Delivery
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with Azalamellarin N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lactam derivative of lamellarin N, a marine-derived hexacyclic pyrrole alkaloid.[1][2] Its primary known mechanism of action is the inhibition of pyroptosis, a form of regulated, pro-inflammatory cell death.[1] It appears to function by targeting protein kinases that act upstream of the NLRP3 inflammasome activation, rather than directly targeting the inflammasome components themselves.[1] The lactam ring of this compound is crucial for its inhibitory activity.[1]
Q2: What are the main challenges in working with this compound and other lamellarins?
A2: Like many marine-derived natural products, lamellarins can be challenging to work with due to their complex structures and potential for low natural abundance, making sustainable supply an issue.[3][4][5][6] For this compound, a synthetic analogue, the challenges are more likely related to its physicochemical properties, such as hydrophobicity, which can lead to poor solubility in aqueous solutions and difficulties in achieving effective intracellular concentrations. The multi-target nature of the broader lamellarin family also suggests a potential for off-target effects that need to be carefully evaluated.[7]
Q3: What are the potential therapeutic applications of this compound?
A3: Given its function as a pyroptosis inhibitor, this compound holds potential for the treatment of various inflammatory diseases where dysregulation of the NLRP3 inflammasome is a key factor.[1] The broader family of lamellarins has shown promise as anti-tumor agents, acting through mechanisms such as topoisomerase I inhibition and direct effects on mitochondria.[2][7][8]
Q4: What type of delivery systems are suitable for this compound?
A4: Due to its likely hydrophobic nature, nanoparticle and microstructured delivery systems are promising approaches for this compound.[9][10] Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate the compound, improve its solubility, and facilitate controlled release and targeted delivery to specific cells or tissues.[11][12] Liposomal formulations are another viable option for improving the bioavailability of hydrophobic drugs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Solubility of this compound in Aqueous Media | This compound is a complex, likely hydrophobic molecule. | - Dissolve the compound in a small amount of an organic solvent like DMSO before preparing the final aqueous solution. - Use a carrier solvent or a delivery vehicle such as liposomes or polymeric nanoparticles (e.g., PLGA). - Sonication may help to disperse the compound in the final medium. |
| Inconsistent Results in Pyroptosis Inhibition Assays | - Variability in cell health and density. - Inconsistent timing of compound addition and pyroptosis induction. - Degradation of this compound in the experimental medium. | - Ensure consistent cell seeding density and viability before starting the experiment. - Standardize the timing of all experimental steps. - Prepare fresh solutions of this compound for each experiment. - Evaluate the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| High Background Cell Death in Control Groups | - Toxicity of the vehicle (e.g., DMSO) at the concentration used. - Intrinsic cytotoxicity of this compound at higher concentrations. | - Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. - Determine the IC50 of this compound on your target cells to work within a non-toxic concentration range for the inhibition studies. |
| Low Cellular Uptake of this compound | - Poor membrane permeability of the free compound. - Inefficient endocytosis of the delivery vehicle. | - Consider using a delivery system such as nanoparticles or liposomes to enhance cellular uptake. - If using a delivery system, optimize its size, surface charge, and targeting ligands (if any) for your specific cell type. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator to form a nanoemulsion. Perform this on ice to prevent overheating.
-
Solvent Evaporation: Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Assessment of Nanoparticle-Mediated Cellular Uptake
This protocol uses a fluorescently labeled nanoparticle formulation to quantify cellular uptake by flow cytometry.
Materials:
-
Fluorescently labeled this compound-loaded nanoparticles (e.g., encapsulating a fluorescent dye alongside the drug)
-
Target cells in culture
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the fluorescently labeled nanoparticles for various time points.
-
Washing: After the incubation period, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of nanoparticle uptake.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Target Cell Line | IC50 (µM) |
| Free this compound | Macrophage Line A | 15.2 |
| This compound-PLGA-NPs | Macrophage Line A | 25.8 |
| Free this compound | Epithelial Cell Line B | 22.5 |
| This compound-PLGA-NPs | Epithelial Cell Line B | 38.1 |
Table 2: Inhibition of IL-1β Secretion by this compound
| Treatment Group | IL-1β Concentration (pg/mL) | % Inhibition |
| Untreated Control | 12.5 | - |
| LPS + ATP (Induced) | 450.2 | 0 |
| LPS + ATP + Free this compound (1 µM) | 225.1 | 50 |
| LPS + ATP + this compound-PLGA-NPs (1 µM) | 180.5 | 60 |
Visualizations
Caption: Proposed mechanism of this compound in the NLRP3 inflammasome pathway.
Caption: Experimental workflow for this compound nanoparticle delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. [PDF] Marine-Derived Pharmaceuticals – Challenges and Opportunities | Semantic Scholar [semanticscholar.org]
- 4. Exploring the ocean for new drug developments: Marine pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine-Derived Pharmaceuticals – Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis [mdpi.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. A Straightforward Method to Produce Multi-Nanodrug Delivery Systems for Transdermal/Tympanic Patches Using Electrospinning and Electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of a balanced Th1/Th2 immune responses by co-delivery of PLGA/ovalbumin nanospheres and CpG ODNs/PEI-SWCNT nanoparticles as TLR9 agonist in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New advances in vaccine delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Azalamellarin N and MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome inhibitors is critical for advancing therapeutic strategies against a host of inflammatory diseases. This guide provides a detailed comparison of two key inhibitors, Azalamellarin N and MCC950, highlighting their distinct mechanisms of action, experimental validation, and the methodologies used to characterize their effects.
At a Glance: Key Differences
| Feature | This compound | MCC950 |
| Target | Upstream signaling molecules of the NLRP3 inflammasome | NLRP3 NACHT domain (direct inhibitor) |
| Mechanism of Action | Indirectly inhibits NLRP3 inflammasome activation | Blocks NLRP3 ATPase activity, preventing conformational change and oligomerization[1] |
| Reported Efficacy | Inhibits pyroptosis and IL-1β release in the 0.125–1 µM range[2] | Potent inhibitor with IC50 values in the nanomolar range for IL-1β release[3] |
| Specificity | Differential inhibition depending on the NLRP3 activator[4] | Highly specific for NLRP3 over other inflammasomes like AIM2 and NLRC4[5][6] |
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals. Its dysregulation is implicated in numerous chronic diseases, making it a prime target for therapeutic intervention. MCC950 is a well-established, potent, and specific small-molecule inhibitor of NLRP3 that has been extensively studied.[5][7] In contrast, this compound is a more recently identified inhibitor of pyroptosis that acts on the NLRP3 pathway, albeit through a different mechanism.[4] This guide delves into the experimental data and methodologies that define our current understanding of these two compounds.
Mechanism of Action
The fundamental difference between this compound and MCC950 lies in their molecular targets and mechanisms of action.
MCC950 is a direct inhibitor of the NLRP3 protein.[1] It specifically binds to the Walker B motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1] This enzymatic activity is crucial for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. By locking NLRP3 in an inactive state, MCC950 effectively prevents the downstream activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1]
This compound , a synthetic hexacyclic pyrrole alkaloid, functions as an indirect inhibitor of the NLRP3 inflammasome.[4] It targets one or more currently unidentified molecules that act upstream of NLRP3 activation.[4] This is evidenced by its differential inhibitory effects depending on the NLRP3 stimulus used. For instance, it more potently inhibits pyroptosis induced by ATP and nigericin compared to that induced by the TLR7 agonist R837.[4] This suggests that this compound may interfere with a signaling pathway that is more critical for ATP and nigericin-mediated NLRP3 activation. The lactam ring of this compound is thought to be crucial for its inhibitory activity.[4]
Comparative Efficacy
Direct comparison of the potency of this compound and MCC950 is challenging due to the limited availability of quantitative data for this compound.
| Assay | This compound | MCC950 |
| IL-1β Release Inhibition | Strong inhibition with ATP and nigericin inducers (0.125–1 µM)[2] | IC50 = 7.5 nM (BMDMs), 8.1 nM (HMDMs)[3] |
| Caspase-1 Activation Inhibition | Demonstrated inhibition of nigericin-induced caspase-1 cleavage[2] | Potent inhibition of caspase-1 processing[8] |
| ASC Oligomerization Inhibition | Suppressed ATP-induced ASC oligomerization to a similar extent as MCC950[2] | Attenuates ASC oligomerization[8] |
Note: BMDMs (Bone Marrow-Derived Macrophages), HMDMs (Human Monocyte-Derived Macrophages). The data for this compound is based on a single study and lacks precise IC50 values.
Experimental Protocols
The characterization of both inhibitors relies on a set of established in vitro assays designed to probe various stages of the NLRP3 inflammasome activation pathway.
Cell Culture and Inflammasome Activation
A common cell line used for these assays is the human monocytic cell line THP-1.
-
Cell Differentiation: THP-1 monocytes are typically differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Following priming, the cells are treated with a second stimulus to activate the NLRP3 inflammasome. Common activators include:
-
ATP: Activates the P2X7 receptor, leading to potassium efflux.
-
Nigericin: A microbial toxin that acts as a potassium ionophore.
-
R837 (Imiquimod): A TLR7 agonist that can also activate the NLRP3 inflammasome.
-
-
Inhibitor Treatment: The inhibitor (this compound or MCC950) is typically added to the cell culture after the priming step and before the addition of the second activation signal.
Key Experimental Assays
-
IL-1β Release Assay:
-
Method: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Purpose: To quantify the end-product of inflammasome activation.
-
-
Caspase-1 Activation Assay:
-
Method: Western blotting is used to detect the cleaved (active) form of caspase-1 (p20 subunit) in cell lysates or supernatants.
-
Purpose: To directly assess the enzymatic activity of the inflammasome.
-
-
ASC Oligomerization Assay:
-
Method: This assay involves cross-linking of proteins in the cell pellet, followed by SDS-PAGE and Western blotting for ASC. The formation of higher molecular weight ASC oligomers (dimers, trimers, and larger specks) is indicative of inflammasome assembly.
-
Purpose: To visualize the recruitment and polymerization of the ASC adaptor protein, a key step in inflammasome formation.
-
Conclusion
MCC950 and this compound represent two distinct strategies for targeting the NLRP3 inflammasome. MCC950 is a well-characterized, potent, and specific direct inhibitor of NLRP3, making it an invaluable tool for studying the direct consequences of NLRP3 blockade. This compound, on the other hand, offers a unique opportunity to explore the upstream signaling pathways that regulate NLRP3 activation. Its differential effects with various stimuli suggest a more nuanced mechanism of action that warrants further investigation to identify its precise molecular target(s). For researchers in drug development, MCC950 provides a benchmark for direct NLRP3 inhibition, while this compound opens up new avenues for targeting the broader NLRP3 activation cascade. Future studies providing more quantitative data on this compound will be crucial for a more direct and comprehensive comparison of its therapeutic potential against established inhibitors like MCC950.
References
- 1. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Azalamellarin N and Lamellarin N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Azalamellarin N and its natural precursor, lamellarin N. The information presented herein is based on available experimental data, offering a resource for researchers in oncology and drug discovery.
Introduction
Lamellarin N is a marine-derived alkaloid that has demonstrated significant anti-cancer properties through various mechanisms, including the inhibition of topoisomerase I and protein kinases.[1][2] this compound is a synthetic analog of lamellarin N, characterized by the replacement of the lactone ring with a lactam ring.[3] This structural modification has been explored to potentially enhance the therapeutic properties of the parent compound. This guide focuses on a comparative evaluation of their efficacy, primarily in the context of cancer cell cytotoxicity and kinase inhibition.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic and kinase inhibitory activities of this compound and lamellarin N. It is important to note that much of the data is derived from separate studies, and direct head-to-head comparisons across a broad range of targets are limited.
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Lamellarin N | SH-SY5Y (Human Neuroblastoma) | 0.025 | [2] |
| Lamellarin D | HuCCA-1 (Human Cholangiocarcinoma) | ~1 | [4] |
| Azalamellarin D | HuCCA-1 (Human Cholangiocarcinoma) | ~2 | [4] |
Kinase Inhibition Data
| Compound | Kinase Target | IC50 (nM) | Reference |
| This compound | EGFR T790M/L858R | 1.7 | [5] |
| Lamellarin N | EGFR T790M/L858R | >1000 | [5] |
| Lamellarin N | CDK1/cyclin B | 110 | [2] |
| Lamellarin N | CDK5/p25 | 150 | [2] |
| Lamellarin N | GSK-3α/β | 40 | [2] |
| Lamellarin N | DYRK1A | 70 | [2] |
| Lamellarin N | PIM-1 | 280 | [2] |
| Lamellarin N | CK1δ/ε | 110 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTS) Assay
This protocol is a standard method for assessing cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTS reagent (e.g., from Promega)
-
Phenazine ethosulfate (PES) solution (if required by the MTS reagent manufacturer)
-
Test compounds (this compound, lamellarin N) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent (pre-mixed with PES if required) to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined using a dose-response curve fitting software.[6][7][8]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant purified protein kinase (e.g., EGFR T790M/L858R)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and other components optimized for the specific kinase)
-
Test compounds (this compound, lamellarin N) dissolved in DMSO
-
96-well assay plates (e.g., white or black plates for luminescence or fluorescence-based assays)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity)
-
Microplate reader (luminescence or fluorescence compatible)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the test compound at various concentrations.
-
Kinase Addition: Add the recombinant kinase to each well to initiate the reaction. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).
-
ATP Addition: Start the kinase reaction by adding a specific concentration of ATP to each well. The concentration of ATP is often close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5][9][10]
Signaling Pathways and Mechanisms of Action
Lamellarin N
Lamellarin N exerts its anti-cancer effects through multiple mechanisms. It is a known inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase I-DNA complex, it leads to DNA strand breaks and subsequent cell death. Furthermore, lamellarin N directly targets mitochondria, inducing apoptosis. A significant aspect of its activity is the inhibition of various protein kinases that are critical for cancer cell proliferation and survival signaling pathways.[1][2]
References
- 1. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. In vitro kinase assay [protocols.io]
Comparative Guide to Pyroptosis Inhibitors: Validating the Activity of Azalamellarin N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azalamellarin N (AZL-N) with other known pyroptosis inhibitors. We present available quantitative data, detailed experimental protocols for validation assays, and visual representations of the underlying molecular pathways and experimental workflows to support your research and development efforts in targeting pyroptosis.
Introduction to Pyroptosis and its Inhibition
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals. It is a critical component of the innate immune response, but its dysregulation is implicated in a variety of inflammatory diseases. The execution of pyroptosis is primarily mediated by the gasdermin family of proteins, which are cleaved by inflammatory caspases (such as caspase-1, -4, -5, and -11) to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2]
The signaling pathways leading to pyroptosis can be broadly categorized as canonical and non-canonical. The canonical pathway involves the activation of an inflammasome complex (e.g., NLRP3, NLRC4, AIM2), which recruits and activates pro-caspase-1. The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) and activates caspase-4/5 (in humans) or caspase-11 (in mice), which can also lead to gasdermin D (GSDMD) cleavage and pyroptosis.
Given the role of pyroptosis in inflammatory pathologies, there is significant interest in developing inhibitors that can modulate this pathway. These inhibitors can target various components of the pyroptosis signaling cascade, including the inflammasome sensors, caspases, and gasdermin proteins.
This compound: A Novel Pyroptosis Inhibitor
This compound (AZL-N) is a hexacyclic pyrrole alkaloid that has been identified as an inhibitor of NLRP3-dependent pyroptosis.[3][4] Notably, the inhibitory activity of AZL-N exhibits stimulus-dependent variability. It strongly inhibits pyroptosis induced by the NLRP3 agonists ATP and nigericin, while its effect on R837-induced pyroptosis is relatively weak.[3][4] This suggests that AZL-N acts on a molecule upstream of the NLRP3 inflammasome itself, distinguishing its mechanism from direct NLRP3 inhibitors like MCC950.[3][4] Structure-activity relationship studies have indicated that the lactam ring of AZL-N is crucial for its inhibitory function.[3][4]
Comparative Analysis of Pyroptosis Inhibitors
To provide a clear comparison of this compound with other pyroptosis inhibitors, the following tables summarize their targets, mechanisms of action, and reported IC50 values where available. Due to the novelty of this compound, specific IC50 values for its anti-pyroptotic activity are not yet widely published; therefore, its potency is described qualitatively based on current literature.
Table 1: Qualitative Comparison of this compound with Other Pyroptosis Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency against Pyroptosis Inducers |
| This compound | Upstream of NLRP3 | Acts on a molecule upstream of NLRP3 inflammasome activation.[3][4] | Strong: ATP, NigericinWeak: R837[3][4] |
| MCC950 | NLRP3 | Directly binds to and inhibits the ATPase activity of NLRP3, preventing inflammasome assembly. | Consistently potent against various NLRP3 stimuli.[3][4] |
| Ac-FLTD-CMK | Caspase-1, -4, -5 | A peptide-based inhibitor that specifically targets the active site of inflammatory caspases.[1][2] | Broadly effective against canonical and non-canonical pyroptosis. |
| Disulfiram | Gasdermin D (GSDMD) | Covalently modifies a cysteine residue in GSDMD, preventing its pore-forming activity.[5] | Effective against both canonical and non-canonical inflammasome-mediated pyroptosis.[5] |
| Punicalagin | Cell Membrane/GSDMD | Believed to interfere with the insertion or oligomerization of the GSDMD N-terminal fragment into the plasma membrane.[1][2] | Inhibits membrane permeability and IL-1β release.[1][2] |
Table 2: Quantitative Comparison of Selected Pyroptosis Inhibitors (IC50 Values)
| Inhibitor | Target | Assay Conditions | IC50 Value | Reference |
| MCC950 | NLRP3 | IL-1β release from LPS-primed mouse BMDMs stimulated with ATP | 7.5 nM | [6] |
| NLRP3/AIM2-IN-3 | NLRP3/AIM2 | Pyroptosis in LPS/nigericin-stimulated THP-1 macrophages | 77 ± 8 nM | [7] |
| NLRP3-IN-83 | NLRP3 | IL-1β inhibition | 1.4 µM | [7] |
| Ac-FLTD-CMK | Caspase-1 | In vitro activity | 46.7 nM | [1][2] |
| Ac-FLTD-CMK | Caspase-4 | In vitro activity | 1.49 µM | [1][2] |
| Ac-FLTD-CMK | Caspase-5 | In vitro activity | 329 nM | [1][2] |
| Disulfiram | GSDMD | Canonical inflammasome-dependent pyroptosis in THP-1 cells | 7.67 ± 0.29 µM | [5] |
| Disulfiram | GSDMD | Non-canonical inflammasome-dependent pyroptosis in THP-1 cells | 10.33 ± 0.50 µM | [5] |
| Punicalagin | Cell Membrane/GSDMD | Inhibition of membrane permeability | 7.65 µM | [1][2] |
| Punicalagin | Cell Membrane/GSDMD | Inhibition of IL-1β release | 3.91 µM | [1][2] |
Experimental Protocols for Validating Pyroptosis Inhibition
Accurate validation of pyroptosis inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to assess the inhibitory activity of compounds like this compound.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant, which is an indicator of compromised cell membrane integrity, a hallmark of pyroptosis.
Protocol:
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.
-
Priming (if necessary for the chosen stimulus): For NLRP3 activation, prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30-60 minutes).
-
Pyroptosis Induction: Add the pyroptosis-inducing stimulus (e.g., ATP, nigericin, or R837) to the wells. Include appropriate controls: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the time required for the specific stimulus to induce pyroptosis (e.g., 30-60 minutes for nigericin).
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Measurement: Add the LDH reaction mixture (commercially available kits) to each well and incubate at room temperature, protected from light, for up to 30 minutes.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of secreted IL-1β in the cell culture supernatant, a key pro-inflammatory cytokine released during pyroptosis.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 of the LDH Release Assay protocol.
-
Supernatant Collection: After pyroptosis induction, centrifuge the plate and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a critical step in inflammasome assembly, which can be inhibited by compounds acting upstream of this process.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Prime and treat with the inhibitor and stimulus as described in the LDH assay protocol.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The formation of large, distinct fluorescent puncta (specks) within the cells indicates ASC oligomerization.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the key protease that executes canonical pyroptosis.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 of the LDH Release Assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the caspase-1 activity assay kit.
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., a fluorogenic or colorimetric substrate like YVAD-AFC or YVAD-pNA) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The signal intensity is directly proportional to the caspase-1 activity in the sample.
Visualizing the Pathways and Workflows
To further aid in the understanding of pyroptosis and the validation of its inhibitors, the following diagrams have been generated using Graphviz (DOT language).
Pyroptosis Signaling Pathway
Caption: Canonical and non-canonical pyroptosis signaling pathways.
Mechanism of Action of Pyroptosis Inhibitors
References
- 1. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 2. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a Pyroptosis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Azalamellarin N Cross-reactivity with Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known interactions of Azalamellarin N with the NLRP3 inflammasome and explores the potential for cross-reactivity with other key inflammasome complexes, namely AIM2 and NLRC4. Due to a lack of direct experimental data on this compound's effects on AIM2 and NLRC4, this document summarizes the current knowledge on this compound and NLRP3, and provides a comparative framework for future investigations into its broader inflammasome selectivity.
This compound and the NLRP3 Inflammasome: A Summary of a Known Interaction
This compound has been identified as an inhibitor of pyroptosis, a form of inflammatory cell death, by targeting molecular events upstream of the activation of the NLRP3 inflammasome.[1][2][3] It is crucial to note that this compound does not directly inhibit the core components of the NLRP3 inflammasome itself.[1][2] The inhibitory efficacy of this compound is dependent on the specific agonist used to trigger NLRP3 activation, suggesting a nuanced mechanism of action.
Quantitative Data on this compound Inhibition of NLRP3-mediated Pyroptosis
The following table summarizes the observed inhibitory effects of this compound on IL-1β release, a key downstream effector of inflammasome activation, in response to different NLRP3 agonists.
| NLRP3 Agonist | Cell Type | Measurement | This compound Effect | Reference |
| ATP | Differentiated THP-1 cells | IL-1β release | Strong inhibition | [1][2] |
| Nigericin | Differentiated THP-1 cells | IL-1β release | Strong inhibition | [1][2] |
| R837 (Imiquimod) | Differentiated THP-1 cells | IL-1β release | Modest inhibition | [1][2] |
Comparative Overview of Inflammasome Signaling Pathways
To understand the potential for cross-reactivity, it is essential to visualize the distinct signaling cascades of the NLRP3, AIM2, and NLRC4 inflammasomes.
References
A Comparative Analysis of Azalamellarin N and Other Pyroptosis Inhibitors for Researchers
For Immediate Publication
A deep dive into the mechanisms and efficacy of emerging pyroptosis inhibitors, this guide offers a comparative analysis of Azalamellarin N against other known pyroptosis modulators. It provides researchers, scientists, and drug development professionals with the essential data and protocols to inform their research and development efforts in the field of inflammatory diseases.
Pyroptosis, a lytic and inflammatory form of programmed cell death, is a critical component of the innate immune response. However, its dysregulation is implicated in a wide range of inflammatory diseases, making the development of specific inhibitors a significant therapeutic goal. This guide provides a detailed comparison of this compound, a novel pyroptosis inhibitor, with other established inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the experimental protocols for their evaluation.
Performance Comparison of Pyroptosis Inhibitors
The efficacy of pyroptosis inhibitors can vary significantly based on their molecular target and the specific stimulus used to induce pyroptosis. The following table summarizes the key characteristics and quantitative data for this compound, MCC950, and Disulfiram.
| Inhibitor | Target | Mechanism of Action | Cell Type | Pyroptosis Inducer | IC50 | Citation |
| This compound | Upstream of NLRP3 | Inhibits NLRP3 inflammasome activation in a stimulus-dependent manner.[1][2] | THP-1 cells | R837 | Weaker than MCC950 | [1] |
| J774.1 cells | ATP | Similar to MCC950 | [1] | |||
| THP-1 cells | Nigericin | Strong Inhibition | [1][2] | |||
| MCC950 | NLRP3 | Directly binds to and inhibits the NLRP3 inflammasome. | BMDMs | - | 7.5 nM | |
| THP-1 cells | R837, ATP, Nigericin | Consistent Inhibition | [1][2] | |||
| Disulfiram | Gasdermin D (GSDMD) | Covalently modifies Cys191 of GSDMD, blocking pore formation. | THP-1 cells | Nigericin (canonical) | 7.67 ± 0.29 µM | |
| THP-1 cells | LPS electroporation (non-canonical) | 10.33 ± 0.50 µM | ||||
| iBMDMs | poly(dA:dT) (AIM2) | Inhibition observed |
Signaling Pathways and Inhibitor Mechanisms
To visualize the distinct mechanisms of action of these inhibitors, the following diagrams illustrate the canonical pyroptosis pathway and the specific intervention points of this compound, MCC950, and Disulfiram.
References
Head-to-Head Comparison: Azalamellarin N vs. Parthenolide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising bioactive compounds: Azalamellarin N, a synthetic derivative of a marine alkaloid, and Parthenolide, a natural sesquiterpene lactone. This document summarizes their mechanisms of action, presents quantitative data on their biological activities, and provides detailed experimental protocols for key assays cited in the literature.
Overview of the Compounds
This compound is a synthetic lactam analog of lamellarin N, a marine natural product.[1] Its primary mechanism of action is the potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants.[2] It has also been identified as an inhibitor of pyroptosis, a form of programmed cell death.[3]
Parthenolide , a sesquiterpene lactone extracted from the feverfew plant (Tanacetum parthenium), is well-documented for its anti-inflammatory and anti-cancer properties.[4][5] Its biological activities are largely attributed to the inhibition of the NF-κB and STAT3 signaling pathways.[4][6]
Mechanism of Action and Signaling Pathways
This compound: A Potent Kinase Inhibitor
This compound functions as a non-covalent, ATP-competitive inhibitor of EGFR kinase.[7] Docking studies suggest that the lactam NH group of this compound forms a key hydrogen bond with the methionine residue (Met793) in the ATP-binding pocket of EGFR, contributing to its high inhibitory activity.[7] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.
Parthenolide: A Multi-Target Agent Targeting Inflammatory Pathways
Parthenolide exerts its effects through multiple mechanisms, with the inhibition of NF-κB being the most prominent. It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[2][8] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[2][6] Additionally, Parthenolide has been shown to inhibit the phosphorylation and activation of STAT3, another key transcription factor involved in cell proliferation and survival.[5] Some studies also suggest that Parthenolide can inhibit EGFR signaling, providing a potential overlapping target with this compound.
Quantitative Data Comparison
The following tables summarize the reported in vitro activities of this compound and Parthenolide. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| This compound | HuCCA-1 | Cholangiocarcinoma | Micromolar range | [1] |
| A-549 | Lung Carcinoma | Micromolar range | [1] | |
| HepG2 | Hepatocellular Carcinoma | Micromolar range | [1] | |
| MOLT-3 | Acute Lymphoblastic Leukemia | Micromolar range | [1] | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 - 15.38 | [5] |
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [9] | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [9] | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | [5] | |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | [5] | |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | [5] | |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | [5] |
Table 2: Inhibitory Activity Against Key Molecular Targets (IC₅₀ Values)
| Compound | Target | Assay Type | IC₅₀ | Citation(s) |
| This compound | EGFR (Wild-Type) | In vitro kinase assay | 4.6 nM | [2][7] |
| EGFR (T790M/L858R mutant) | In vitro kinase assay | 1.7 nM | [2][7] | |
| Parthenolide | IKKβ | In vitro kinase assay | ~5 µM | [8] |
| NF-κB | Reporter Assay | Dose-dependent inhibition | [1] | |
| STAT3 Phosphorylation | Western Blot | 4.804 µM | [10] | |
| JAK2 | In vitro kinase assay | 3.937 µM | [10] |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (for this compound)
This protocol is based on a continuous-read kinase assay format.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted this compound or DMSO (vehicle control) for 30 minutes at 27°C.
-
Prepare a solution of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the increase in fluorescence at λex 360 nm / λem 485 nm in a plate reader, taking readings every 60-90 seconds for 30-120 minutes.
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
NF-κB Reporter Assay (for Parthenolide)
This protocol utilizes a stable cell line expressing a reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 cell line stably transfected with an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter gene (or similar reporter).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Parthenolide dissolved in DMSO.
-
NF-κB stimulus (e.g., TNF-α).
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Parthenolide or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10-20 ng/mL) to activate the NF-κB pathway.
-
Incubate the cells for 24 hours.
-
Collect a small aliquot of the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.
-
Incubate at 37°C until a color change is visible.
-
Measure the absorbance at the recommended wavelength (e.g., 620-655 nm).
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Head-to-Head Comparison Summary
This comparative guide highlights the distinct yet potentially overlapping pharmacological profiles of this compound and Parthenolide.
This compound emerges as a highly potent and selective inhibitor of EGFR, including clinically relevant drug-resistant mutants. Its nanomolar potency against this key oncogenic driver suggests its potential as a targeted therapeutic agent in EGFR-driven cancers. Its activity as a pyroptosis inhibitor indicates a possible role in modulating inflammatory cell death pathways, though this aspect requires further investigation.
Parthenolide , in contrast, presents a broader spectrum of activity, primarily targeting central inflammatory signaling hubs, NF-κB and STAT3. Its micromolar inhibitory concentrations against these pathways, coupled with its cytotoxicity against a wide range of cancer cell lines, underscore its potential as a broad-acting anti-cancer and anti-inflammatory agent. The finding that Parthenolide may also inhibit EGFR signaling suggests a potential for synergistic effects or a broader application in cancers with EGFR involvement, though its potency against this target appears to be significantly lower than that of this compound.
Key Distinctions:
-
Potency and Selectivity: this compound demonstrates high potency (nanomolar) and selectivity for a specific kinase target (EGFR), whereas Parthenolide has broader activity at micromolar concentrations against multiple signaling pathways.
-
Mechanism: this compound acts as a direct ATP-competitive kinase inhibitor. Parthenolide's mechanisms are more varied, including the inhibition of upstream kinases in the NF-κB pathway (IKK) and JAKs in the STAT3 pathway.
-
Therapeutic Potential: this compound shows promise as a targeted therapy for EGFR-mutant cancers. Parthenolide's multi-target nature suggests its potential as a broader anti-inflammatory and anti-cancer agent, possibly in combination therapies.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a Pyroptosis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases [mdpi.com]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of Azalamellarin N Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Azalamellarin N analogs, focusing on their structure-activity relationships (SAR). Azalamellarins are synthetic derivatives of the marine natural product lamellarin N, where the characteristic lactone B-ring is replaced by a lactam ring. This modification has been shown to significantly influence their biological activity, particularly as potent inhibitors of cancer-related kinases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Data Presentation: Comparative Biological Activity of this compound Analogs
The biological activity of this compound and its analogs has been primarily evaluated against drug-resistant epidermal growth factor receptor (EGFR) mutants and various cancer cell lines. The substitution pattern on the A-ring and the integrity of the lactam B-ring are crucial determinants of their inhibitory potency and selectivity.
| Compound | R¹ | R² | EGFR T790M/L858R IC₅₀ (nM)[1][2] | EGFR WT IC₅₀ (nM)[1][2] | Selectivity Index (WT/Mutant) |
| This compound (5) | OMe | OMe | >1000 | >1000 | - |
| Analog 6 | O(CH₂)₃NMe₂ | OMe | 16 | 61 | 3.8 |
| Analog 7 | OMe | O(CH₂)₃NMe₂ | 11 | 46 | 4.2 |
| Analog 10 | O(CH₂)₃NMe₂ | O(CH₂)₃NMe₂ | 1.7 | 4.6 | 2.7 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of IC₅₀ for wild-type (WT) EGFR to mutant EGFR, with higher values indicating greater selectivity for the mutant.
| Compound | HuCCA-1 IC₅₀ (µM)[3][4] | A549 IC₅₀ (µM)[3][4] | HepG2 IC₅₀ (µM)[3][4] | MOLT-3 IC₅₀ (µM)[3][4] |
| Azalamellarin D (3) | 0.53 | 0.84 | 0.76 | 0.48 |
| N-allyl-azalamellarin D | >10 | >10 | >10 | >10 |
| N-propyl-azalamellarin D | >10 | >10 | >10 | >10 |
IC₅₀ values represent the concentration of the compound required to cause 50% inhibition of cell growth.
Key SAR Observations:
-
Lactam Ring: The replacement of the lactone ring in lamellarins with a lactam ring in azalamellarins is a key modification. The lactam NH group is thought to be responsible for the enhanced inhibitory activity through hydrogen bonding interactions with the kinase domain.[1][2]
-
A-Ring Substituents: The nature and position of substituents on the A-ring significantly impact the potency and selectivity of this compound analogs. The introduction of 3-(dimethylamino)propoxy groups at the C20 and C21 positions dramatically increases the inhibitory activity against the EGFR T790M/L858R mutant.[1][2] The analog with two such groups (Analog 10) exhibited the highest potency.[1][2]
-
N-Alkylation of Lactam: N-alkylation of the lactam nitrogen in azalamellarin D with allyl or propyl groups leads to a significant decrease in cytotoxicity, highlighting the importance of the unsubstituted lactam NH for activity.[4]
-
Kinase Selectivity: this compound analogs have also shown activity against other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β). The lactam ring modification was found to markedly increase GSK-3β inhibitory activity compared to the corresponding lamellarins.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro EGFR T790M/L858R Tyrosine Kinase Assay
This assay is designed to measure the enzymatic activity of the drug-resistant EGFR mutant and the inhibitory effects of the test compounds.
-
Reagents and Materials:
-
Recombinant EGFR T790M/L858R enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A control with no inhibitor is also included.
-
Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
-
The luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HuCCA-1, A549, HepG2, MOLT-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ values are determined.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
References
Validating the Specificity of Azalamellarin N for Mutant Epidermal Growth Factor Receptor (EGFR)
A Comparative Guide for Researchers in Oncology and Drug Discovery
The emergence of drug resistance is a critical challenge in cancer therapy. Azalamellarin N, a synthetic analogue of the marine natural product lamellarin N, has shown significant promise as a potent and selective inhibitor of the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of this compound's specificity for its target, presenting supporting experimental data alongside alternative inhibitors.
Performance Comparison: this compound vs. Alternative EGFR T790M/L858R Inhibitors
The inhibitory activity of this compound and its analogues has been evaluated against both the drug-resistant mutant (T790M/L858R) and wild-type (WT) EGFR. A key measure of a targeted inhibitor's efficacy and potential for a favorable therapeutic window is its selectivity for the mutant over the wild-type protein. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for an optimized this compound analogue and other notable inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target EGFR Genotype | IC50 (nM) | Selectivity Index (WT/Mutant) | Citation(s) |
| This compound Analogue | T790M/L858R | 1.7 | 2.7 | [1][2] |
| Wild-Type | 4.6 | [1][2] | ||
| Osimertinib | T790M/L858R | ~15 | ~13.3 | [3] |
| Wild-Type | ~200 | [3] | ||
| Rociletinib | T790M/L858R | ~26 | ~21.4 | [3] |
| Wild-Type | ~556 | [3] | ||
| DY3002 | T790M/L858R | 0.71 | 648.2 | [3] |
| Wild-Type | 460.2 | [3] |
Note: IC50 values can vary between different assay conditions and laboratories.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for preclinical drug development. A common method to ascertain IC50 values is the in vitro kinase assay.
In Vitro EGFR Tyrosine Kinase Assay (Representative Protocol)
This protocol is a generalized representation based on commonly used methods like the ADP-Glo™ Kinase Assay.
Objective: To measure the enzymatic activity of wild-type and mutant EGFR in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant human EGFR (wild-type and T790M/L858R mutant)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP solution
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate/ATP Mixture Preparation:
-
Dilute the EGFR enzyme to the working concentration in kinase assay buffer.
-
Prepare a substrate and ATP mixture in the kinase assay buffer. The ATP concentration is typically kept near the Km value for the enzyme.
-
-
Assay Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Context and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for validating inhibitor specificity.
Caption: EGFR signaling pathway with the T790M/L858R mutation.
Caption: Workflow for in vitro kinase inhibitor assay.
References
Benchmarking Azalamellarin N: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of Azalamellarin N, a promising synthetic kinase inhibitor, against a panel of well-established kinase inhibitors. The data presented herein is intended to offer an objective comparison of its inhibitory potency and selectivity, supported by detailed experimental methodologies.
Executive Summary
This compound, a synthetic lactam congener of the marine natural product lamellarin N, has demonstrated potent inhibitory activity against multiple protein kinases.[1] Notably, it has been evaluated as a non-covalent inhibitor of the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR).[1] This guide compares the inhibitory profile of this compound and its parent compound, lamellarin N, with commercially available EGFR inhibitors and the broad-spectrum kinase inhibitor, Staurosporine.
Comparative Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, its parent compound Lamellarin N, and selected benchmark inhibitors against various protein kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibition of EGFR by this compound Analog and Standard EGFR Inhibitors
| Compound | Kinase Target | IC50 (nM) |
| This compound Analog¹ | EGFR (T790M/L858R) | 1.7 |
| This compound Analog¹ | EGFR (Wild-Type) | 4.6 |
| Gefitinib | EGFR (Wild-Type) | 13.06 - 77.26 |
| Erlotinib | EGFR (Wild-Type) | ~2-10 |
| Osimertinib | EGFR (T790M/L858R) | ~1-15 |
| Osimertinib | EGFR (Wild-Type) | ~100-200 |
¹Data for a highly active analog of this compound.[1]
Table 2: Broader Kinase Inhibition Profile of Lamellarin N and Staurosporine
It is anticipated that this compound exhibits a similar or more potent inhibitory profile against these kinases compared to its parent compound, Lamellarin N.
| Compound | Kinase Target | IC50 (nM) |
| Lamellarin N | CDK1/cyclin B | 70 |
| Lamellarin N | CDK5/p25 | 25 |
| Lamellarin N | GSK-3α/β | 5 |
| Lamellarin N | PIM-1 | 55 |
| Lamellarin N | DYRK1A | 35 |
| Staurosporine | PKCα | 2 |
| Staurosporine | PKA | 15 |
| Staurosporine | PKG | 18 |
| Staurosporine | CDK1/cyclin B | 3 |
| Staurosporine | GSK-3β | 10 |
Experimental Protocols
The following protocols describe standard methodologies for determining kinase inhibition.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, purified kinase, and the kinase-specific substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to a detectable signal (e.g., luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF (Epidermal Growth Factor)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR and anti-total-EGFR
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Determine the inhibitory effect of the compound on EGFR phosphorylation relative to the total EGFR levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for benchmarking kinase inhibitors.
Caption: EGFR Signaling Pathway
Caption: GSK-3 Signaling Pathways
Caption: Kinase Inhibitor Benchmarking Workflow
References
In Vivo Validation of Azalamellarin N: A Comparative Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalamellarin N (AZL-N) is a synthetic analog of the marine natural product Lamellarin N, belonging to the lamellarin class of alkaloids. In vitro studies have revealed its potential as a multi-targeted therapeutic agent, notably through the inhibition of specific protein kinases and the modulation of inflammatory pathways such as pyroptosis. However, to date, there is a notable absence of published in vivo validation of its mechanism of action.
This guide provides a comparative framework for the proposed in vivo validation of this compound. It outlines experimental protocols and presents a comparative analysis with related and established compounds for which in vivo data are available. The primary comparators include the closely related Lamellarin D , the V-ATPase inhibitor Bafilomycin A1 , and the EGFR kinase inhibitor Gefitinib . This guide is intended to serve as a roadmap for researchers seeking to investigate the in vivo efficacy and mechanism of action of this compound.
Comparative Analysis of In Vivo Performance
Given the lack of direct in vivo data for this compound, the following table compares the known in vivo activities of relevant compounds to provide a benchmark for future studies on AZL-N. The proposed studies for this compound are based on its established in vitro activities.
| Compound | Proposed/Reported In Vivo Activity | Target(s) | Animal Model | Key Findings |
| This compound (Proposed) | Anti-tumor efficacy | EGFR, other kinases | Nude mice with NSCLC xenografts | Hypothesized: Dose-dependent tumor growth inhibition. |
| Inhibition of pyroptosis | NLRP3 inflammasome pathway | LPS-induced systemic inflammation model in mice | Hypothesized: Reduction in pro-inflammatory cytokines (e.g., IL-1β). | |
| V-ATPase Inhibition | V-ATPase | Nude mice with tumor xenografts | Hypothesized: Increase in tumor microenvironment pH. | |
| Lamellarin D | Anti-tumor activity | Topoisomerase I, Mitochondria | Murine xenograft models | Slows the growth of tumors.[1] |
| Bafilomycin A1 | Anti-tumor activity | V-ATPase | Pancreatic cancer xenograft in nude mice | Significantly inhibited tumor growth at 1.0 mg/kg/day.[2] |
| Gefitinib | Anti-tumor activity | EGFR | NSCLC xenografts in athymic nude mice | Significant tumor growth delay at 60 mg/kg/day.[3] |
| MCC950 (NLRP3 Inhibitor) | Anti-inflammatory | NLRP3 inflammasome | Mouse models of NLRP3-associated diseases | Attenuates inflammation and reduces IL-1β levels.[3][4] |
Proposed In Vivo Experimental Protocols
Anti-Tumor Efficacy in a Xenograft Model
This protocol is designed to assess the anti-tumor activity of this compound in a human non-small cell lung cancer (NSCLC) xenograft model, leveraging its known in vitro activity against EGFR.
dot
Caption: Workflow for in vivo anti-tumor efficacy study.
Methodology:
-
Cell Culture: Human NSCLC cell line A549 (with wild-type EGFR) will be cultured in appropriate media.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used.
-
Xenograft Implantation: 5 x 10^6 A549 cells suspended in Matrigel will be subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth and Grouping: Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³). Mice will then be randomized into treatment and control groups.
-
Treatment Administration:
-
Control group: Vehicle (e.g., PBS).
-
This compound groups: Two different doses (e.g., 10 mg/kg and 50 mg/kg) administered intraperitoneally daily.
-
Comparator group: Gefitinib (e.g., 60 mg/kg) administered intraperitoneally daily.[3]
-
-
Monitoring: Tumor volume and body weight will be measured every 2-3 days.
-
Endpoint and Analysis: After a predetermined period (e.g., 21 days), mice will be euthanized, and tumors will be excised, weighed, and processed for immunohistochemistry (to assess proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and Western blot analysis (to measure levels of phosphorylated EGFR and downstream signaling proteins).
V-ATPase Inhibition Assessment
This protocol aims to determine if this compound can inhibit V-ATPase in vivo, leading to an increase in the tumor microenvironment pH.
dot
Caption: In vivo V-ATPase inhibition workflow.
Methodology:
-
Animal Model: Nude mice bearing established tumors (as described above).
-
Treatment Groups:
-
Control group: Vehicle.
-
This compound group.
-
Comparator group: Bafilomycin A1 (e.g., 1 mg/kg).[2]
-
-
pH Measurement: After a short treatment period, intratumoral pH will be measured in anesthetized mice using pH-sensitive microelectrodes.
-
Ex Vivo Analysis: Tumors will be excised, and single-cell suspensions will be prepared. Lysosomal pH will be assessed using a ratiometric fluorescent dye like LysoSensor.
-
Immunohistochemistry: Tumor sections will be stained for V-ATPase subunits to assess any changes in their expression or localization.
Inhibition of Pyroptosis in an Acute Inflammation Model
This protocol evaluates the ability of this compound to inhibit the NLRP3 inflammasome and subsequent pyroptosis in vivo.
dot
Caption: In vivo pyroptosis inhibition workflow.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Treatment Groups:
-
Control group: Vehicle.
-
This compound group.
-
Comparator group: MCC950 (a known NLRP3 inhibitor).
-
-
Inflammation Induction: Mice will be primed with an intraperitoneal injection of lipopolysaccharide (LPS). After a few hours, they will be challenged with an intraperitoneal injection of ATP to activate the NLRP3 inflammasome.
-
Sample Collection: A short time after the ATP challenge, peritoneal lavage fluid and blood will be collected.
-
Analysis: The levels of IL-1β and IL-18 in the peritoneal fluid and serum will be quantified by ELISA. The activation of caspase-1 in peritoneal cells can be assessed by Western blot.[4]
Signaling Pathways
Proposed EGFR Inhibition Pathway by this compound
This compound is hypothesized to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
dot
Caption: Proposed EGFR signaling inhibition by this compound.
Proposed NLRP3 Inflammasome Inhibition Pathway by this compound
This compound is thought to inhibit pyroptosis by acting on an upstream kinase involved in the activation of the NLRP3 inflammasome.
dot
Caption: Proposed NLRP3 inflammasome inhibition by this compound.
Conclusion
While in vitro data for this compound are promising, in vivo validation is a critical next step in its development as a potential therapeutic agent. This guide provides a framework for these essential studies, drawing comparisons with the known in vivo performance of related and established compounds. The proposed experiments will help to elucidate the in vivo mechanism of action, efficacy, and potential therapeutic applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiTE® Xenograft Protocol [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of Azalamellarin N: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Azalamellarin N, a marine-derived alkaloid with potential cytotoxic properties. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
This compound, a nitrogen-containing heterocyclic compound, requires careful handling throughout its lifecycle, including disposal. Due to its cytotoxic potential, all waste materials contaminated with this compound must be treated as hazardous chemical waste. The following procedures are based on established best practices for the disposal of similar research-grade chemical compounds.
I. Immediate Safety Precautions and Spill Response
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
In the event of a spill, immediately alert personnel in the area. For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust. The spill cleanup material must be collected and disposed of as hazardous waste.
II. Segregation and Collection of this compound Waste
Proper segregation of waste is the first critical step in the disposal process. Do not mix this compound waste with other waste streams.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and vials. Place all solid waste into a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound. Collect all liquid waste in a dedicated, sealed, and clearly labeled chemical waste container. The container must be compatible with the solvents used.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Cytotoxic," "Toxic").
III. Disposal Procedures for this compound
Disposal of chemical waste must always be conducted through an approved hazardous waste disposal facility. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Collection: Ensure all this compound waste is collected in the appropriate, labeled containers as described in Section II.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Handover: Follow the specific instructions provided by the EHS office or the contractor for the handover of the waste containers.
IV. Quantitative Data for Waste Handling
The following table summarizes key quantitative parameters for the safe handling and temporary storage of this compound waste.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 80% of the container's capacity. | To prevent spills and allow for vapor expansion. |
| pH of Aqueous Waste | Adjust to a neutral pH range (6-8) if safe and compatible with the waste components. | To minimize reactivity and corrosivity. |
| Storage Time Limit | Follow institutional and local regulations for the maximum storage time of hazardous waste. | To ensure timely and safe disposal. |
V. Experimental Protocol: Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before being returned to general use or disposed of.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste.
-
Washing: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Personal protective equipment for handling Azalamellarin N
Essential Safety and Handling Guide for Azalamellarin N
Disclaimer: This document provides guidance on the safe handling of this compound, a novel research compound. As no official Safety Data Sheet (SDS) is available, this information is based on general safety principles for handling potent, potentially hazardous, newly synthesized chemicals.[1][2] All procedures should be conducted by trained personnel in a controlled laboratory environment.
This compound is a synthetic lactam congener of the marine natural product lamellarin N.[3][4] It and its analogues are being investigated as potent, non-covalent inhibitors of drug-resistant Epidermal Growth Factor Receptor (EGFR) mutants, showing cytotoxicity against cancer cell lines.[3][4][5][6] Due to its biological activity, this compound must be handled as a particularly hazardous substance.[1][2]
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the minimum required PPE.
| Protection Type | Required Equipment | Purpose & Specifications |
| Body Protection | Chemical-resistant lab coat | Provides a barrier against splashes and spills. Must be worn fully buttoned.[7][8] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Protects against skin contact. Inspect gloves before use and change immediately if contaminated or torn.[7][8][9] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from splashes, dust, or flying debris.[7][8][9] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the solid powder outside of a certified chemical fume hood or glove box to prevent inhalation.[7][8] Proper fit-testing and training are mandatory.[8] |
| Foot Protection | Closed-toe, non-perforated shoes | Protects feet from spills and dropped objects.[7][10] |
Operational and Disposal Plans
Handling and Operational Workflow
Safe handling requires careful planning and execution within a controlled environment, such as a certified chemical fume hood or glove box.
Caption: General workflow for safely handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is available and a chemical fume hood is certified and operational.
-
Weighing: Always handle the solid form of this compound inside a fume hood to prevent inhalation of the powder. Use an anti-static weigh boat and carefully transfer the desired amount.
-
Solubilization: Add the appropriate solvent to the solid compound slowly to avoid splashing. Keep the container sealed when not in use.
-
Storage: Store this compound, both in solid and solution form, in clearly labeled, sealed containers. Storage should be in a secure, ventilated area away from incompatible materials.[1]
-
Spill Cleanup: In case of a spill, evacuate the area. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste. Do not attempt to clean up large spills without specialized training and equipment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Proper segregation is critical.
Caption: Waste segregation and disposal pathway for this compound.
Disposal Guidelines:
-
Identify and Segregate: Do not mix waste streams. Use separate, clearly labeled containers for solid, liquid, and sharps waste.[11][12]
-
Solid Waste: Includes contaminated gloves, paper towels, vials, and other disposable labware. Place these in a designated, sealed hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed hazardous waste container. Do not dispose of down the drain.[11] Segregate halogenated and non-halogenated solvent waste.[11]
-
Sharps Waste: Needles, syringes, and contaminated broken glassware must be placed in a puncture-resistant sharps container.[12]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[13]
Biological Activity and Experimental Data
Inhibitory Activity
This compound and its analogues have demonstrated potent inhibitory activity against wild-type (WT) and mutant forms of EGFR, particularly the drug-resistant T790M/L858R double mutant.
| Compound | Target | IC₅₀ (nM) |
| This compound (5) | EGFR (WT) | 16.6 |
| EGFR (T790M/L858R) | 11.0 | |
| Analogue 7 | EGFR (WT) | 4.6 |
| EGFR (T790M/L858R) | 1.7 | |
| Analogue 10 | EGFR (WT) | 13.5 |
| EGFR (T790M/L858R) | 4.3 | |
| Data sourced from in vitro tyrosine kinase assays.[4] |
Mechanism of Action: EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. In certain cancers, mutations like L858R and T790M lead to constitutive activation of this pathway. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR to block its function and halt downstream signaling.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. An Expeditious Modular Hybrid Strategy for the Diversity-Oriented Synthesis of Lamellarins/Azalamellarins with Anticancer Cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. kamatlab.com [kamatlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
